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  • Product: 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol
  • CAS: 1183264-44-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted and proposed experimental determination of the physicochemical properties o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and proposed experimental determination of the physicochemical properties of the novel compound, 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol. As this molecule is not extensively documented in scientific literature, this paper outlines a theoretical framework for its synthesis and a detailed experimental plan for its thorough characterization. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar N-alkylated aromatic amino alcohols in fields such as medicinal chemistry and materials science. We will delve into a proposed synthetic pathway, methodologies for purification, and a suite of analytical techniques for structural elucidation and the determination of key physicochemical parameters.

Introduction

N-alkylated aromatic amines and amino alcohols are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The introduction of an N-ethyl group to a substituted phenylenediamine structure, such as in 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol, can significantly influence its steric and electronic properties. These modifications can impact molecular interactions, solubility, and metabolic stability, making such derivatives intriguing targets for drug discovery and development. The presence of a bromine atom further offers a site for subsequent chemical modifications, enhancing the synthetic utility of the molecule.

Given the absence of readily available data for the title compound, this guide will take a proactive and predictive approach. We will first propose a logical and efficient synthetic route. Following this, we will detail the necessary experimental protocols to not only confirm the successful synthesis and purity of the compound but also to meticulously characterize its fundamental physicochemical properties.

Proposed Synthesis

A plausible and efficient method for the synthesis of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is through a two-step process involving the reductive amination of a suitable precursor. This method is widely recognized for its control over the degree of alkylation, thereby minimizing the formation of undesired byproducts.[1][2][3]

Synthetic Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Purification A 2-Amino-4-bromobenzaldehyde C Intermediate Imine A->C Reaction B Ethylamine B->C E 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol (Target Compound) C->E Reduction D Sodium Borohydride (NaBH4) D->E F Column Chromatography E->F

Caption: Proposed two-step synthesis of the target compound via reductive amination.

Detailed Experimental Protocol

Step 1: Synthesis of the Intermediate Imine

  • In a round-bottom flask, dissolve 2-amino-4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add ethylamine (1.1 eq), either as a solution in the same solvent or as a neat liquid, dropwise at room temperature with stirring.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the imine is typically rapid.

Step 2: Reduction to the Final Product

  • Once the formation of the imine is complete, cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions. The use of NaBH₄ is advantageous as it can be used in protic solvents.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the imine.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol.

Physicochemical Property Determination

Once the target compound is synthesized and purified, a comprehensive characterization of its physicochemical properties is essential.

Predicted Physicochemical Properties

In the absence of experimental data, computational tools can provide valuable estimations of key properties. Software such as ACD/Percepta, ADMET Predictor, or open-source platforms can be utilized for these predictions.[5][6][7][8][9]

PropertyPredicted ValueMethod
Molecular Formula C₁₀H₁₅BrN₂O-
Molecular Weight 259.14 g/mol -
logP 1.5 - 2.5In silico prediction
pKa (most basic) 8.5 - 9.5In silico prediction
Aqueous Solubility Low to moderateIn silico prediction
Experimental Determination of Physicochemical Properties

3.2.1. Melting Point

The melting point is a crucial indicator of purity.

  • Protocol: A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range (typically within 1-2 °C) is indicative of a pure compound.[10][11][12]

3.2.2. Boiling Point

For liquid compounds, the boiling point is a key physical constant.

  • Protocol: Due to the expected high boiling point and potential for decomposition, vacuum distillation is the recommended method for determining the boiling point. The temperature at which the liquid boils under a specific reduced pressure is recorded.

3.2.3. Solubility

Solubility in various solvents is a critical parameter for further studies and applications.

  • Protocol: The solubility will be determined in a range of solvents, including water, ethanol, methanol, dichloromethane, and dimethyl sulfoxide (DMSO). A known amount of the compound will be added to a specific volume of the solvent at a controlled temperature, and the point of complete dissolution will be noted.

3.2.4. Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of the molecule at different pH values.

  • Protocol: Potentiometric titration is a standard method for pKa determination. A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a calibrated pH meter. The pKa can be determined from the titration curve.

Structural Elucidation and Spectroscopic Analysis

A combination of spectroscopic techniques will be employed to unequivocally confirm the chemical structure of the synthesized compound.

Spectroscopic Analysis Workflow

G cluster_0 Spectroscopic Techniques cluster_1 Data Analysis & Confirmation A Purified Compound B Mass Spectrometry (MS) A->B C NMR Spectroscopy (¹H, ¹³C) A->C D FTIR Spectroscopy A->D E Molecular Weight & Fragmentation Pattern B->E F Proton & Carbon Environment C->F G Functional Groups D->G H Structural Confirmation E->H F->H G->H

Caption: Workflow for the structural elucidation of the synthesized compound.

Detailed Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[13]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a characteristic quartet and triplet), and the protons of the ethanolamine side chain. The chemical shifts and coupling constants will provide detailed information about the local electronic environment and neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[14]

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions:

    • N-H stretch: A primary amine (NH₂) will show two bands in the region of 3400-3300 cm⁻¹, while the secondary amine (N-H of the ethylamino group) will show a single, weaker band in a similar region.[15][16]

    • O-H stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group.

    • C-N stretch: Aromatic C-N stretching will appear in the 1335-1250 cm⁻¹ region.

    • Aromatic C-H and C=C stretches: These will be observed in their characteristic regions.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

  • Expected Results: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₅BrN₂O. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature. Fragmentation patterns can help to confirm the connectivity of the different parts of the molecule.

Conclusion

While 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is not a commercially available or well-documented compound, this technical guide provides a comprehensive roadmap for its synthesis and detailed physicochemical characterization. The proposed synthetic route via reductive amination offers a controlled and efficient method for its preparation. The outlined experimental protocols for determining melting point, boiling point, solubility, and pKa, combined with a thorough spectroscopic analysis using NMR, FTIR, and mass spectrometry, will enable a complete and accurate description of this novel molecule. This foundational data will be invaluable for any future research exploring the potential applications of this and related compounds in various scientific disciplines.

References

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Simulations Plus. (n.d.). PCB Module: Accurate Physicochemical Property Predictions. Retrieved from [Link]

  • Simulations Plus. (2026, January 29). ADMET Predictor® - Machine Learning- ADMET property prediction. Retrieved from [Link]

  • openmolecules.org. (n.d.). Property Explorer. Retrieved from [Link]

  • Armstrong, D. R., et al. (2016, November 25). Synthesis and structures of crystalline dilithium diamides and aminolithium amides derived from N,N '-disubstituted 1,2-diaminobenzenes or 1,8-diaminonaphthalene. ResearchGate. Retrieved from [Link]

  • Bastos, R., et al. (2003, October 22). Monitoring Carbonyl-Amine Reaction Between Pyruvic Acid and Alpha-Amino Alcohols by FTIR Spectroscopy--A Possible Route to Amadori Products. PubMed. Retrieved from [Link]

  • RSC Publishing. (n.d.). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Barluenga, J., et al. (2016, October 6). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. Retrieved from [Link]

  • Wang, T., et al. (2021, February 10). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C MAS NMR spectra measured in the course of the reaction of aniline.... Retrieved from [Link]

  • American Chemical Society. (2021, February 5). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Retrieved from [Link]

  • Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • University of Missouri–St. Louis. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • University of Technology. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]

  • El-Agrody, A. M., et al. (n.d.). Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate. PMC. Retrieved from [Link]

  • PubMed. (2018, August 17). Selective Synthesis of 2-Substituted and 1,2-Disubstituted Benzimidazoles Directly from Aromatic Diamines and Alcohols Catalyzed by Molecularly Defined Nonphosphine Manganese(I) Complex. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Al-Warhi, T., et al. (n.d.). Crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate. PMC. Retrieved from [Link]

  • Byrne, P. A., et al. (n.d.). Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 27). 24.6 Synthesis of Amines. Retrieved from [Link]

  • Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Zukerman-Schpector, J., et al. (n.d.). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Retrieved from [Link]

  • MDPI. (2022, July 4). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

Sources

Exploratory

A Multi-Technique Approach to the Structure Elucidation of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol: A Technical Guide

Introduction: The Imperative for Unambiguous Characterization In the realms of pharmaceutical development, agrochemicals, and materials science, substituted anilines and phenylenediamines represent a cornerstone of molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Unambiguous Characterization

In the realms of pharmaceutical development, agrochemicals, and materials science, substituted anilines and phenylenediamines represent a cornerstone of molecular design.[1] The compound 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol, a specialized aromatic amine derivative, serves as a versatile intermediate in the synthesis of complex heterocyclic systems, active pharmaceutical ingredients (APIs), and functional dyes.[2] Its molecular architecture—featuring a primary amine, a tertiary amine, a hydroxyl group, and a bromine atom on a disubstituted benzene ring—presents a unique analytical challenge.

The precise elucidation of its structure is not merely an academic exercise; it is a critical prerequisite for ensuring batch-to-batch consistency, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards for purity and safety.[3][4] Any ambiguity in the substitution pattern on the aromatic ring or the connectivity of the side chains could lead to the development of an incorrect molecule, with profound implications for downstream applications.

This technical guide provides a comprehensive, field-proven workflow for the definitive structure elucidation of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol. As a self-validating system, this multi-technique approach integrates chromatographic separation with spectroscopic analysis, ensuring that each piece of data corroborates the others to build an unshakeable structural hypothesis. We will move beyond simply listing protocols to explain the causality behind each experimental choice, providing the insights necessary for researchers, scientists, and drug development professionals to adapt and apply these principles to their own analytical challenges.

Compound Profile and Integrated Analytical Strategy

A successful structure elucidation campaign begins with a clear strategy that leverages the strengths of multiple analytical techniques. The target molecule possesses distinct features that are amenable to specific methods.

Compound Profile:

Property Value Source
Chemical Name 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol -
Synonyms N-(2-Amino-4-bromophenyl)ethanolamine; 4-Bromo-1,2-phenylenediaminoethanol [2]
CAS Number 90002-50-9 [2][5]
Molecular Formula C₈H₁₁BrN₂O [2][5]

| Molecular Weight | 231.09 g/mol |[2][5] |

Our strategy is a sequential and synergistic workflow. We begin with establishing the purity of the sample, as impurities can severely complicate spectroscopic interpretation. We then determine the molecular mass and confirm the presence of the key halogen atom. Subsequently, we identify the functional groups present before finally assembling the complete structural puzzle of atomic connectivity.

Elucidation_Workflow Sample Sample Receipt: 2-((2-Amino-4-bromophenyl) (ethyl)amino)ethanol HPLC HPLC-UV: Purity Assessment & Impurity Profiling Sample->HPLC Is it pure? MS LC-MS: Molecular Weight & Isotopic Pattern (Br Confirmation) HPLC->MS What is the mass? FTIR FTIR: Functional Group Identification MS->FTIR What functional groups are present? NMR NMR (1D & 2D): Connectivity & Final Structure FTIR->NMR How are the atoms connected? Structure Final Confirmed Structure NMR->Structure

Figure 1: Integrated workflow for structure elucidation.

Step 1: Chromatographic Purity Assessment (HPLC-UV)

Expertise & Rationale: Before any structural analysis, we must first confirm the sample's purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this task due to its high resolution, sensitivity, and quantitative accuracy.[3][6] A reversed-phase method is chosen due to the moderate polarity of the target analyte. A UV detector is ideal as the aromatic ring provides a strong chromophore for sensitive detection. The goal is to develop a method that shows a single major peak for the main compound, well-resolved from any potential synthesis by-products or degradation products.[7]

Protocol: HPLC Method for Purity Analysis

  • System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile:Water.

  • Detection: Monitor at 254 nm and 280 nm.

Trustworthiness: This method is self-validating. A sharp, symmetrical peak for the main component with a purity level >98% (by area percent) provides high confidence in the sample's integrity for subsequent spectroscopic analysis. The gradient ensures that both polar and non-polar impurities would be eluted and detected.[8]

Step 2: Molecular Mass and Elemental Confirmation (Mass Spectrometry)

Expertise & Rationale: Mass Spectrometry (MS) provides two critical pieces of information: the exact molecular weight and, in this case, definitive evidence of a bromine atom.[9] We employ Electrospray Ionization (ESI) in positive mode, as the amine functionalities are readily protonated to form [M+H]⁺ ions. The key diagnostic feature is the isotopic pattern of bromine. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[10] Therefore, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity.[11][12] This provides an unmistakable signature for the presence of bromine in the molecule.

Expected Data & Interpretation:

  • Molecular Ion: The high-resolution mass spectrum should show a doublet for the [M+H]⁺ ion at approximately m/z 231.01 and 233.01, corresponding to [C₈H₁₂⁷⁹BrN₂O]⁺ and [C₈H₁₂⁸¹BrN₂O]⁺. The near 1:1 intensity ratio of these peaks confirms the presence of one bromine atom.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for this molecule would involve the loss of the hydroxyethyl group (-45 Da) or cleavage of the ethyl group, providing further structural clues.[13]

IonExpected m/z (Monoisotopic)Interpretation
[M+H]⁺ ~231.0 / 233.0Molecular ion peak doublet, confirming MW and presence of one Br atom.
[M+H - H₂O]⁺ ~213.0 / 215.0Loss of water from the alcohol group.
[M+H - C₂H₄O]⁺ ~187.0 / 189.0Loss of the hydroxyethyl moiety.

Step 3: Functional Group Identification (FTIR Spectroscopy)

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[14] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. For our target compound, we expect to see clear absorptions for the O-H group of the alcohol, the N-H groups of the primary amine, C-H bonds of the aromatic ring and aliphatic side chains, and C-N bonds.

Expected Absorptions and Interpretation:

Wavenumber (cm⁻¹) Vibration Type Functional Group Interpretation
3500-3200 O-H Stretch Alcohol A strong, broad peak, confirming the hydroxyl group.[15]
3450-3300 N-H Asymmetric & Symmetric Stretch Primary Aromatic Amine Two distinct, sharp-to-medium peaks, characteristic of a -NH₂ group.[16]
3050-3100 C-H Stretch Aromatic Medium to weak peaks, indicating C-H bonds on the benzene ring.[15]
2980-2850 C-H Stretch Aliphatic (sp³) Medium to strong peaks from the ethyl and ethanol side chains.
1650-1580 N-H Bend Primary Amine A medium intensity band confirming the primary amine.[16]
1600-1450 C=C Stretch Aromatic Ring Several peaks of varying intensity.
1335-1250 C-N Stretch Aromatic Amine A strong band indicating the bond between nitrogen and the aromatic ring.[16]
1250-1020 C-N Stretch Aliphatic Amine A medium band for the C-N bonds in the side chains.[16]

| 1150-1000 | C-O Stretch | Primary Alcohol | A strong peak confirming the C-O single bond. |

Step 4: Definitive Structure and Connectivity (NMR Spectroscopy)

Expertise & Rationale: While other techniques confirm the pieces, Nuclear Magnetic Resonance (NMR) spectroscopy shows how they are assembled. It is the most powerful tool for unambiguous structure elucidation of organic molecules.[1] By analyzing the chemical shifts, integration, and coupling patterns in one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, we can map out the entire carbon-hydrogen framework and its connectivity.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[17] DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH and NH₂).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments: Acquire standard ¹H and proton-decoupled ¹³C spectra.

  • 2D Experiments: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

Predicted Spectra and Interpretation:

  • ¹H NMR:

    • Aromatic Region (δ 6.5-7.5 ppm): We expect three protons on the aromatic ring in a complex splitting pattern (likely a doublet, a singlet-like signal, and a doublet of doublets) due to the substitution pattern. Their specific shifts will be influenced by the electron-donating amine groups and the electron-withdrawing bromine atom.

    • Amine/Hydroxyl Protons (Variable): A broad singlet for the primary amine (-NH₂) around δ 4.5-5.5 ppm (in DMSO-d₆) and a triplet for the hydroxyl (-OH) proton, also variable.

    • Aliphatic Side Chains (δ 2.5-4.0 ppm):

      • An ethyl group: a quartet (~CH₂-) and a triplet (~CH₃).

      • A hydroxyethyl group: two triplets or more complex multiplets (~N-CH₂- and ~CH₂-OH).

    • Integration: The relative areas of the peaks will correspond to the number of protons (e.g., aromatic region integrates to 3H, ethyl group to 5H, etc.).

  • ¹³C NMR:

    • Aromatic Region (δ 110-150 ppm): Six distinct signals are expected for the six aromatic carbons. The carbon attached to bromine (C-Br) will be significantly shifted compared to the others.

    • Aliphatic Region (δ 10-70 ppm): Four signals are expected: two for the ethyl group and two for the hydroxyethyl group.

  • 2D NMR - The Connectivity Map:

    • COSY: Will show correlations between coupled protons. For example, it will confirm the connectivity within the ethyl group (CH₂ to CH₃) and within the hydroxyethyl group (N-CH₂ to CH₂-OH).

    • HSQC: Will map each proton signal to the carbon signal it is directly attached to, confirming the C-H framework.

    • HMBC: This is the key experiment for final confirmation. It reveals long-range (2-3 bond) correlations between protons and carbons. Crucially, it will show a correlation from the ethyl group's N-CH₂ protons to the aromatic carbons, confirming its attachment point. It will also link the hydroxyethyl group's N-CH₂ protons to the same aromatic carbon, confirming the tertiary amine structure.

HMBC_Correlations cluster_molecule C1 C C2 C NH2 NH₂ C1->NH2 C3 C N_tert N C2->N_tert C4 C H3 H C3->H3 C5 C Br Br C4->Br C6 C H5 H C5->H5 H6 H C6->H6 C_ethyl1 CH₂ N_tert->C_ethyl1 C_hydroxy1 CH₂ N_tert->C_hydroxy1 C_ethyl2 CH₃ C_ethyl1->C_ethyl2 H_ethyl1 H H_ethyl1->C1 Key HMBC Correlations H_ethyl1->C2 Key HMBC Correlations H_ethyl1->C3 Key HMBC Correlations H_ethyl1->C_ethyl2 Key HMBC Correlations C_hydroxy2 CH₂ C_hydroxy1->C_hydroxy2 H_hydroxy1 H OH OH C_hydroxy2->OH H_hydroxy1->C1 H_hydroxy1->C2 H_hydroxy1->C3 H_hydroxy1->C_hydroxy2

Figure 2: Key HMBC correlations confirming side chain connectivity.

Data Integration and Final Structural Confirmation

  • HPLC established the sample purity at >98%, validating the integrity of the material for analysis.

  • Mass Spectrometry confirmed the molecular weight (231.09 g/mol ) and the presence of a single bromine atom via the characteristic M/M+2 isotopic doublet.

  • FTIR identified all the expected functional groups: an alcohol (O-H), a primary amine (N-H), an aromatic ring (C=C), and aliphatic chains (C-H).

  • NMR Spectroscopy provided the final, definitive proof of structure. ¹H and ¹³C NMR confirmed the number and type of protons and carbons. Critically, 2D NMR experiments, particularly HMBC, unequivocally established the connectivity between the ethyl group, the hydroxyethyl group, the tertiary nitrogen, and their specific attachment point on the 4-bromo-1,2-phenylenediamine core.

Collectively, these results allow for the confident and authoritative assignment of the structure as 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol . This rigorous, self-validating workflow ensures the highest level of scientific integrity, providing a solid foundation for any further research or development activities.

References

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Foundational

An In-depth Technical Guide to the Synthesis of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol, a key intermediate in the pharmaceutical industry, notably as a prec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol, a key intermediate in the pharmaceutical industry, notably as a precursor to the mucolytic agent Ambroxol. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core chemical transformations, mechanistic insights, and practical laboratory protocols. The guide emphasizes strategies for achieving high selectivity and yield, addressing the inherent challenges of multi-functionalized aromatic compounds.

Introduction: Strategic Importance and Synthetic Overview

2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a brominated aniline core with both N-ethyl and N-(2-hydroxyethyl) substituents, makes it a versatile precursor. The primary industrial application of this compound is in the manufacturing of Ambroxol, a widely used expectorant that promotes mucus clearance in respiratory ailments.[1]

The synthesis of this target molecule presents a classic challenge in organic chemistry: the selective functionalization of a molecule with multiple reactive sites. The starting precursor, 2-amino-4-bromophenol, possesses a nucleophilic amino group and a phenolic hydroxyl group, both of which can undergo alkylation. Therefore, a successful synthesis hinges on chemoselective transformations.

This guide will delineate two primary synthetic strategies, each commencing with the synthesis of the key intermediate, 2-amino-4-bromophenol. The subsequent functionalization steps, N-ethylation and N-(2-hydroxyethyl)ation, will be explored in detail, with a focus on maximizing the yield of the desired product.

Synthesis of the Core Precursor: 2-Amino-4-bromophenol

The most common and efficient route to 2-amino-4-bromophenol begins with the nitration of 4-bromophenol, followed by the selective reduction of the nitro group.

Nitration of 4-Bromophenol

The initial step involves the nitration of 4-bromophenol to yield 4-bromo-2-nitrophenol. This electrophilic aromatic substitution is typically carried out using nitric acid in a suitable solvent. The ortho-directing effect of the hydroxyl group and the para-directing effect of the bromine atom favor the introduction of the nitro group at the position ortho to the hydroxyl group.

Reduction of 4-Bromo-2-nitrophenol

The subsequent reduction of the nitro group in 4-bromo-2-nitrophenol to an amino group is a critical step. Several reducing agents can be employed, with catalytic hydrogenation being a prevalent and clean method.

Protocol 1: Catalytic Hydrogenation using Rh/C

A solution of 4-bromo-2-nitrophenol in a solvent such as tetrahydrofuran (THF) is subjected to a hydrogen atmosphere in the presence of a rhodium on carbon (Rh/C) catalyst.[2] This method offers high conversion and selectivity.

Synthetic Strategies for 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol

Following the synthesis of 2-amino-4-bromophenol, the introduction of the ethyl and 2-hydroxyethyl groups onto the amino nitrogen can be achieved through two principal strategies, differing in the order of the alkylation steps.

Strategy A: N-Ethylation followed by N-(2-Hydroxyethyl)ation

This strategy prioritizes the selective N-ethylation of 2-amino-4-bromophenol, followed by the introduction of the 2-hydroxyethyl group. This approach is often favored to minimize potential O-alkylation of the phenolic hydroxyl group.

Direct alkylation of 2-amino-4-bromophenol with an ethyl halide is often unselective, leading to a mixture of N- and O-ethylated products. Reductive amination offers a highly selective and efficient one-pot alternative for N-alkylation of aminophenols.[2] This method involves the in-situ formation of an imine between the aminophenol and an aldehyde (acetaldehyde for ethylation), followed by its immediate reduction with a mild reducing agent like sodium borohydride.[3][4]

Proposed Protocol 2: Reductive Amination of 2-Amino-4-bromophenol

To a stirred solution of 2-amino-4-bromophenol in methanol, acetaldehyde is added, and the mixture is stirred to facilitate imine formation. Subsequently, sodium borohydride is added portion-wise to reduce the imine to the corresponding N-ethyl derivative.

Causality in Experimental Choices:

  • Methanol as Solvent: Methanol is a suitable solvent for both the imine formation and the reduction step. It effectively dissolves the reactants and does not interfere with the sodium borohydride reduction.

  • Sodium Borohydride as Reducing Agent: Sodium borohydride is a mild and selective reducing agent that efficiently reduces the imine intermediate without affecting the aromatic ring or the hydroxyl group.[3]

The introduction of the 2-hydroxyethyl group can be accomplished by reacting the N-ethylated intermediate with either ethylene oxide or a 2-haloethanol, such as 2-chloroethanol.

Option 1: Reaction with Ethylene Oxide

Ethylene oxide is a highly reactive electrophile that readily undergoes ring-opening upon nucleophilic attack by the secondary amine. This reaction is typically carried out under controlled temperature and pressure.[5][6]

Proposed Protocol 3a: Reaction with Ethylene Oxide

N-Ethyl-2-amino-4-bromophenol is dissolved in a suitable solvent and treated with ethylene oxide in a sealed reactor at elevated temperature and pressure.

Option 2: Reaction with 2-Chloroethanol

An alternative approach involves the use of 2-chloroethanol as the alkylating agent. This reaction is generally performed in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.[7]

Proposed Protocol 3b: Reaction with 2-Chloroethanol

N-Ethyl-2-amino-4-bromophenol is reacted with 2-chloroethanol in a suitable solvent in the presence of a base such as potassium carbonate.

Strategy B: N-(2-Hydroxyethyl)ation followed by N-Ethylation

This alternative strategy involves the initial introduction of the 2-hydroxyethyl group, followed by N-ethylation. However, this route carries a higher risk of O-alkylation of the phenolic hydroxyl group during the first step.

The reaction of 2-amino-4-bromophenol with ethylene oxide or 2-chloroethanol could potentially lead to a mixture of N- and O-alkylation products. Careful control of reaction conditions is crucial to favor N-alkylation.

The resulting N-(2-hydroxyethyl) intermediate would then be subjected to N-ethylation, for which reductive amination with acetaldehyde would again be the preferred method for its selectivity.

Proposed Synthetic Workflow and Mechanistic Insights

The recommended and most selective synthetic pathway is Strategy A. The following diagram illustrates the key transformations.

Caption: Proposed synthetic workflow for 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol.

Mechanistic Rationale for Reductive Amination:

The selectivity of reductive amination stems from the initial formation of an iminium ion, which is more electrophilic and thus more readily reduced by sodium borohydride than the starting aldehyde.

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction 2-Amino-4-bromophenol 2-Amino-4-bromophenol Hemiaminal Hemiaminal 2-Amino-4-bromophenol->Hemiaminal + Acetaldehyde Imine Imine Hemiaminal->Imine - H2O N-Ethyl-2-amino-4-bromophenol N-Ethyl-2-amino-4-bromophenol Imine->N-Ethyl-2-amino-4-bromophenol + NaBH4

Caption: Mechanism of selective N-ethylation via reductive amination.

Characterization Data

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity. The following table summarizes expected and reported spectroscopic data for the key compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected IR Bands (cm⁻¹)Expected MS (m/z)
2-Amino-4-bromophenol C₆H₆BrNO188.02Aromatic protons (6.5-6.8), -OH (9.3), -NH₂ (4.9)[8]3400-3200 (N-H, O-H), 1600-1450 (C=C)188/190 [M]⁺
N-Ethyl-2-amino-4-bromophenol C₈H₁₀BrNO216.08Aromatic protons, -OH, -NH, -CH₂CH₃3400-3200 (N-H, O-H), 2970-2850 (C-H), 1600-1450 (C=C)216/218 [M]⁺
2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol C₁₀H₁₅BrN₂O275.14Aromatic protons, -OH, -NH₂, -N(CH₂CH₃)(CH₂CH₂OH)3400-3200 (N-H, O-H), 2970-2850 (C-H), 1600-1450 (C=C)275/277 [M]⁺

Note: Predicted data is based on analogous structures and general principles of spectroscopy. Experimental verification is required.

Safety and Handling

The synthesis of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol involves the use of several hazardous chemicals. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

ChemicalKey Hazards
2-Amino-4-bromophenol Harmful if swallowed or inhaled. Causes skin and eye irritation.[9][10][11][12]
Acetaldehyde Extremely flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation. Suspected of causing genetic defects and cancer.[1][13][14][15]
Sodium Borohydride In contact with water releases flammable gases. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[6][16][17][18][19]
Ethylene Oxide Extremely flammable gas. May react explosively. Toxic if inhaled. May cause cancer and genetic defects.[5][20][21][22][23][24]
2-Chloroethanol Flammable liquid and vapor. Fatal if swallowed, in contact with skin, or if inhaled.[2][7][25][26]

Conclusion

The synthesis of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is a multi-step process that requires careful consideration of chemoselectivity. The most logical and efficient pathway involves the initial synthesis of 2-amino-4-bromophenol, followed by a selective N-ethylation via reductive amination, and subsequent N-(2-hydroxyethyl)ation. This guide provides a robust framework for researchers and drug development professionals to approach this synthesis, emphasizing safe and effective laboratory practices. The provided protocols, while based on established chemical principles, should be optimized for specific laboratory conditions to ensure the highest possible yield and purity of this valuable pharmaceutical intermediate.

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Exploratory

An In-depth Technical Guide to the Biological Activities of Aminobromophenyl Derivatives

Abstract Derivatives of aminobromophenyl scaffolds represent a versatile and increasingly significant class of compounds in medicinal chemistry. The strategic incorporation of amino and bromo functionalities onto a pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Derivatives of aminobromophenyl scaffolds represent a versatile and increasingly significant class of compounds in medicinal chemistry. The strategic incorporation of amino and bromo functionalities onto a phenyl ring system creates a unique electronic and steric profile, enabling these molecules to interact with a wide array of biological targets. This guide synthesizes current research to provide an in-depth overview of the known biological activities of aminobromophenyl derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide exemplary experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical class.

Introduction: The Aminobromophenyl Scaffold

The aminobromophenyl core is a privileged scaffold in drug discovery. The bromine atom, a heavy halogen, can participate in halogen bonding, a non-covalent interaction that can significantly influence drug-receptor binding affinity and selectivity. Furthermore, its lipophilic nature can enhance membrane permeability. The amino group provides a key site for hydrogen bonding and can be readily modified to generate diverse libraries of derivatives, allowing for fine-tuning of physicochemical and pharmacological properties. This combination of features makes aminobromophenyl derivatives potent and versatile candidates for therapeutic development.

A diverse range of heterocyclic systems, such as quinazolinones, thiazoles, and triazoles, have been appended to the aminobromophenyl core, leading to compounds with a wide spectrum of biological activities. These include anticancer, antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory effects[1][2][3].

Anticancer Activity

A significant body of research has focused on the development of aminobromophenyl derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the induction of apoptosis.

Mechanism of Action: Multi-Targeted Inhibition

Aminobromophenyl derivatives often exhibit a multi-targeted approach to cancer therapy, enhancing their efficacy and potentially overcoming drug resistance.[4]

  • Tyrosine Kinase Inhibition: Many aminobromophenyl-containing compounds have been designed as inhibitors of tyrosine kinases, which are crucial mediators of cell signaling pathways that are often dysregulated in cancer.[5] For example, novel bromo-pyrimidine analogues have been synthesized and shown to inhibit Bcr/Abl tyrosine kinase, an important target in chronic myeloid leukemia.[5]

  • Histone Deacetylase (HDAC) Inhibition: Some derivatives act as dual inhibitors, targeting both tyrosine kinases and histone deacetylases (HDACs).[6] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. The combination of Bcr-Abl and HDAC inhibitory activity in a single molecule represents a novel and promising strategy for cancer treatment.[6]

  • Tubulin Polymerization Inhibition: Certain 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated anticancer activity by inhibiting tubulin polymerization.[3] This disruption of the microtubule network leads to cell cycle arrest and apoptosis. Molecular docking studies have shown these compounds binding to the colchicine binding site of tubulin.[3]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of aminobromophenyl derivatives is highly dependent on the nature and position of substituents.

  • For 4-(4-Bromophenyl)-thiazol-2-amine derivatives, the presence of an electron-withdrawing group at the para-position of the phenyl nucleus attached to the thiazole ring has been shown to enhance anticancer activity.[2]

  • In a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, a 2,6-dimethyl substitution on the N-aryl ring resulted in the most significant anticancer activity against a panel of 58 NCI cancer cell lines.[3]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition percentage (PGI) against various cancer cell lines.

Compound ClassCancer Cell LineActivity MetricValueReference
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF7 (Breast Adenocarcinoma)IC5010.5 µM[2]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4e)SNB-75 (CNS Cancer)PGI at 10⁻⁵ M41.25%[3]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i)SNB-75 (CNS Cancer)PGI at 10⁻⁵ M38.94%[3]

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Aminobromophenyl derivatives have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.[2]

Mechanism of Action

While the exact mechanisms are still under investigation for many derivatives, molecular docking studies suggest that these compounds may interfere with essential bacterial enzymes. For instance, some 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown good docking scores within the binding pocket of DNA gyrase, an enzyme crucial for bacterial DNA replication.[2]

Spectrum of Activity
  • Antibacterial: Many aminobromophenyl derivatives exhibit broad-spectrum antibacterial activity. For example, certain quinazolinone derivatives have shown high activity against both Gram-positive (Staphylococcus aureus, Bacillus species) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria, with some compounds demonstrating higher activity against S. aureus than the standard drug ciprofloxacin.[1] Similarly, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have shown exceptional activity against Gram-positive pathogens, particularly Enterococcus faecium, including its biofilms.[7]

  • Antifungal: Antifungal activity has also been reported. Thiazole derivatives have demonstrated efficacy against fungal strains such as Candida albicans and Aspergillus niger, comparable to the standard drug fluconazole.[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency is determined by the minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5–5.0 mg/mL (2500-5000 µg/mL)[8]
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine (Compound 5)E. faecium E5MBIC: 62.5[7]
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (Compound 6)E. faecium E5MBIC: 1.95[7]

Note: MBIC refers to the Minimum Biofilm Inhibitory Concentration.

Enzyme Inhibition

Beyond their roles in anticancer and antimicrobial activities, aminobromophenyl derivatives have been investigated as inhibitors of various other enzymes with therapeutic relevance.

Tyrosinase Inhibition

2-(2-aminophenyl)-1H-benzimidazole has been identified as an efficient competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis and enzymatic browning in fruits and vegetables.[9] This suggests potential applications in the cosmetic and food industries. The inhibition mechanism involves the formation of a stable complex with the enzyme, driven by hydrophobic interactions.[9]

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Certain benzylidenemalononitrile derivatives, which can be synthesized from precursors containing the aminobromophenyl moiety, have shown inhibitory effects against human carbonic anhydrase isozymes (hCA-I and hCA-II) and acetylcholinesterase (AChE).[10] These enzymes are targets for the treatment of conditions like glaucoma and Alzheimer's disease, respectively.

α-Amylase and α-Glucosidase Inhibition

Derivatives of 5-styryl-2-aminochalcone have been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[11] Inhibition of these enzymes can help to control postprandial hyperglycemia, making these compounds potential leads for the development of anti-diabetic agents.

Experimental Protocols & Workflows

To ensure scientific rigor, the biological evaluation of aminobromophenyl derivatives must follow validated experimental protocols.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

This colorimetric assay is widely used to determine cytotoxicity.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the aminobromophenyl derivatives to the wells. Include a negative control (vehicle) and a positive control (e.g., 5-fluorouracil). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC).

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is the lowest concentration of the compound that prevents visible growth.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the aminobromophenyl derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Visualizations

General Synthetic Scheme for Heterocyclic Aminobromophenyl Derivatives

G cluster_0 Starting Materials cluster_1 Synthesis cluster_2 Product Aminobromophenyl_Core Aminobromophenyl Core (e.g., 2-Amino-5-bromobenzoic acid) Reaction Cyclization / Condensation Aminobromophenyl_Core->Reaction Heterocycle_Precursor Heterocycle Precursor (e.g., o-Aminobenzoyl chloride) Heterocycle_Precursor->Reaction Final_Compound Heterocyclic Aminobromophenyl Derivative (e.g., Quinazolinone) Reaction->Final_Compound Formation of final product

Caption: A generalized workflow for the synthesis of heterocyclic aminobromophenyl derivatives.

Workflow for Biological Activity Screening

G A Synthesized Aminobromophenyl Derivative Library B Primary Screening A->B C1 Anticancer Assay (e.g., SRB Assay) B->C1 Cytotoxicity C2 Antimicrobial Assay (e.g., Broth Microdilution) B->C2 Growth Inhibition C3 Enzyme Inhibition Assay (e.g., Tyrosinase Assay) B->C3 Enzyme Activity D Hit Identification C1->D C2->D C3->D E Lead Optimization (SAR Studies) D->E Active Compounds F In Vivo Studies E->F Optimized Leads

Caption: A typical workflow for screening and developing aminobromophenyl derivatives.

Conclusion and Future Directions

Aminobromophenyl derivatives have unequivocally demonstrated their value as a versatile and potent class of biologically active compounds. Their ability to interact with multiple targets in cancer cells, inhibit the growth of drug-resistant microbes, and modulate the activity of therapeutically relevant enzymes underscores their significant potential in drug discovery.

Future research should focus on several key areas:

  • Mechanism Deconvolution: Elucidating the precise molecular mechanisms of action for the most potent compounds.

  • ADMET Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead candidates to ensure their suitability for further development.

  • In Vivo Efficacy: Moving promising candidates from in vitro studies to in vivo animal models to validate their therapeutic potential in a more complex biological system.

  • Combinatorial Chemistry: Expanding the chemical space by synthesizing novel libraries of aminobromophenyl derivatives to discover compounds with enhanced potency and selectivity.

The continued exploration of this chemical scaffold holds great promise for the development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023). ResearchGate.
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Semantic Scholar. Available at: [Link]

  • Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5863. Available at: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). Ministry of Health and Prevention, United Arab Emirates. Available at: [Link]

  • Inhibition of albendazole and 2-(2-aminophenyl)-1H-benzimidazole against tyrosinase: mechanism, structure-activity relationship, and anti-browning effect. (2023). PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives. (n.d.). ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for using 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol

An Application and Protocol Guide for the Utilization of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol in Synthetic Chemistry Abstract This document provides a comprehensive guide for the research and development applic...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Utilization of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol in Synthetic Chemistry

Abstract

This document provides a comprehensive guide for the research and development applications of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol, a versatile aromatic amine derivative. Primarily serving as a sophisticated intermediate, its unique structure, featuring a brominated aromatic core, a primary amine, and an ethanolamine side chain, makes it a valuable precursor for the synthesis of complex heterocyclic systems and as a building block for active pharmaceutical ingredients (APIs).[1] We present detailed protocols for its characterization, safe handling, and a representative application in the synthesis of a novel benzimidazole derivative, a common scaffold in medicinal chemistry. The methodologies are designed to be self-validating, ensuring reproducibility and reliability for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: A Multifaceted Synthetic Intermediate

2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is a specialized organic compound whose utility is rooted in its multifunctional structure. The presence of a nucleophilic primary amino group, a secondary amine, a hydroxyl group, and a bromine-substituted benzene ring offers multiple reaction sites for diverse chemical transformations. This makes it a key intermediate in the synthesis of a wide array of products, including:

  • Pharmaceuticals: As a foundational building block for APIs, particularly those containing brominated aromatic structures.[1]

  • Agrochemicals: Utilized in the production of advanced herbicides and fungicides.[1]

  • Dyes and Pigments: Acts as a crucial precursor for certain azo dyes and other colorants.[1]

  • Polymer Chemistry: Can be employed as a monomer or chain modifier in the creation of specialty polymers.[1]

This guide will focus on its application as a precursor in pharmaceutical-relevant synthesis, providing a robust framework for its use in a laboratory setting.

Physicochemical Properties and Characterization

A thorough characterization of the starting material is the bedrock of any successful synthetic protocol. Each batch of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol should be rigorously tested to confirm its identity and purity.[1]

PropertyValueSource
CAS Number 90002-50-9[1][2][3]
Molecular Formula C₈H₁₁BrN₂O[1][3]
Molecular Weight 231.09 g/mol [1][3]
Appearance Off-white to light brown solid or viscous oilInferred
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solventsInferred
Protocol 2.1: Analytical Characterization

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of the compound.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid for MS compatibility).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound in methanol.

    • Dilute to a working concentration of 50 µg/mL with the mobile phase.

    • Inject 10 µL into the HPLC system.

    • Analyze the chromatogram for the main peak and any impurities. Purity is determined by the area percentage of the main peak.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, the ethanol protons, and the primary amine protons. The chemical shifts and coupling patterns will be characteristic of the structure.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should reveal the expected number of carbon signals corresponding to the aromatic ring, the ethyl group, and the ethanolamine side chain.

C. Mass Spectrometry (MS) for Molecular Weight Verification

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: [M+H]⁺ at m/z ≈ 231.0/233.0 (due to bromine isotopes).

Health and Safety Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds like 2-(4-Bromophenyl)ethanol and other aminoethanols suggest that appropriate safety measures are crucial.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[7][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[7]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8]

    • Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Application Protocol: Synthesis of a Benzimidazole Derivative

This section details a representative synthetic application: the construction of a substituted benzimidazole. This class of heterocycles is of significant interest in drug discovery. The protocol leverages the ortho-phenylenediamine-like structure of the starting material.

Workflow for Benzimidazole Synthesis

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Cyclization Reaction cluster_workup Step 3: Work-up and Isolation cluster_purification Step 4: Purification A Weigh 2-((2-Amino-4-bromophenyl) (ethyl)amino)ethanol (1 eq) C Add starting material to PPA solution A->C B Prepare solution of Carboxylic Acid (1.1 eq) in Polyphosphoric Acid (PPA) B->C D Heat reaction mixture (e.g., 140-160 °C) C->D E Monitor reaction by TLC/LC-MS D->E F Cool reaction and pour onto ice-water E->F G Neutralize with base (e.g., NaOH solution) F->G H Filter the precipitated solid G->H I Wash solid with water and ether H->I J Recrystallize or perform column chromatography I->J K Dry final product under vacuum J->K

Caption: Workflow for the synthesis of a benzimidazole derivative.

Protocol 4.1: Step-by-Step Synthesis

This protocol describes the cyclization of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol with a generic carboxylic acid to form the corresponding benzimidazole.

Materials:

  • 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol (1.0 eq)

  • A selected carboxylic acid (e.g., benzoic acid) (1.1 eq)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Deionized water

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (approx. 10 times the weight of the starting amine).

  • Reagent Addition: Add the selected carboxylic acid (1.1 eq) to the PPA and stir at 60-70 °C until a homogenous solution is formed.

  • Initiation: Carefully add 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol (1.0 eq) to the reaction mixture.

  • Cyclization: Increase the temperature to 150 °C and maintain for 4-6 hours. The reaction should be monitored for completion using Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots, quenching them in water, neutralizing, and extracting with ethyl acetate.

  • Work-up: After completion, allow the reaction mixture to cool to approximately 80 °C. Carefully and slowly pour the viscous mixture into a beaker containing a vigorously stirred mixture of ice and water.

  • Neutralization: A precipitate should form. Slowly neutralize the acidic slurry by adding 10 M NaOH solution until the pH is approximately 7-8. Monitor the temperature during neutralization and keep the mixture cool with an ice bath.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification:

    • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

    • Wash the cake with cold diethyl ether to remove non-polar impurities.

    • For further purification, recrystallize the crude product from a suitable solvent such as ethanol. Alternatively, silica gel column chromatography can be employed.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Confirm the structure of the final benzimidazole product using NMR, MS, and IR spectroscopy.

Logical Framework for Protocol Validation

To ensure the trustworthiness and reproducibility of the synthetic protocol, a self-validating system is essential. This involves checks and balances at each critical stage of the experiment.

G cluster_input Input Validation cluster_process In-Process Control cluster_output Output Verification Input Starting Material: 2-((2-Amino...) (SM) Validation1 Purity Check: - HPLC > 98% - NMR confirms structure - MS confirms MW Input->Validation1 Validate Process Cyclization Reaction Validation1->Process Control1 Reaction Monitoring: - TLC for SM disappearance - LC-MS for product formation Process->Control1 Monitor Output Final Product: Benzimidazole Derivative Control1->Output Verification1 Purity & Identity: - HPLC > 99% - NMR confirms structure - MS confirms MW - Melting Point Output->Verification1 Verify

Caption: Self-validating system for the experimental protocol.

Conclusion

2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is a highly valuable and adaptable chemical intermediate. The protocols outlined in this guide provide a solid foundation for its characterization, safe handling, and application in the synthesis of complex heterocyclic molecules. By adhering to the principles of analytical rigor and implementing the self-validating checks described, researchers can confidently and reproducibly utilize this compound to advance their projects in drug discovery and materials science.

References

  • NextSDS. (n.d.). 2-((2-aMino-4-broMophenyl)aMino)ethanol — Chemical Substance Information. Retrieved from [Link]

  • ChemicalCell. (n.d.). 2-((2-Amino-4-Bromophenyl)Amino)Ethanol CAS NO 90002-50-9. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Ethanol, 2-[ethyl(4-nitrosophenyl)amino]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol: A Versatile Intermediate in Heterocyclic Synthesis

Introduction In the landscape of modern organic synthesis, the strategic design and utilization of multifunctional intermediates are paramount for the efficient construction of complex molecular architectures. 2-((2-Amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, the strategic design and utilization of multifunctional intermediates are paramount for the efficient construction of complex molecular architectures. 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is a bespoke intermediate, engineered to provide synthetic chemists with a versatile platform for the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring a brominated o-phenylenediamine core appended with both N-ethyl and N-hydroxyethyl substituents, offers a unique combination of reactive sites. This guide provides an in-depth exploration of the synthesis, characterization, and application of this valuable building block, with a focus on its utility in the preparation of pharmacologically relevant scaffolds such as quinoxalines and benzodiazepines. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is crucial for its effective handling, reaction optimization, and purification.

PropertyValue (Predicted)Reference
Molecular Formula C10H15BrN2O[1]
Molecular Weight 259.14 g/mol [1]
Appearance Off-white to pale yellow solid-
Melting Point Not available (predicted to be a low-melting solid)-
Boiling Point > 300 °C (decomposes)-
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.-
CAS Number Not available-

Synthesis Protocol

The synthesis of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The proposed synthetic route begins with the commercially available 4-bromo-2-nitroaniline.

Diagram: Synthetic Pathway

G A 4-Bromo-2-nitroaniline B N-Ethyl-4-bromo-2-nitroaniline A->B  Ethyl iodide, K2CO3, DMF C 2-((4-Bromo-2-nitrophenyl)(ethyl)amino)ethanol B->C  Ethylene oxide, AcOH, H2O D 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol C->D  Raney Nickel, H2, Ethanol

Caption: Proposed synthetic route for 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol.

Part 1: Synthesis of N-Ethyl-4-bromo-2-nitroaniline

This initial step involves the selective N-ethylation of the primary amine in 4-bromo-2-nitroaniline. The ortho-nitro group significantly reduces the nucleophilicity of the amine, necessitating moderately forcing conditions.

Materials:

  • 4-Bromo-2-nitroaniline

  • Ethyl iodide

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield N-ethyl-4-bromo-2-nitroaniline as a solid.

Part 2: Synthesis of 2-((4-Bromo-2-nitrophenyl)(ethyl)amino)ethanol

The secondary amine is then reacted with ethylene oxide in a ring-opening reaction to introduce the hydroxyethyl moiety. This reaction is typically acid-catalyzed.

Materials:

  • N-Ethyl-4-bromo-2-nitroaniline

  • Ethylene oxide (as a solution in a suitable solvent or generated in situ)

  • Acetic acid

  • Water

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve N-ethyl-4-bromo-2-nitroaniline (1.0 eq) in a mixture of acetic acid and water.

  • Cool the solution in an ice bath.

  • Carefully add a solution of ethylene oxide (2.0 eq) dropwise, maintaining the temperature below 10 °C. (Caution: Ethylene oxide is a toxic and flammable gas) .

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 2-((4-bromo-2-nitrophenyl)(ethyl)amino)ethanol.

Part 3: Synthesis of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol

The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation with Raney Nickel is a suitable method to avoid de-bromination.[2]

Materials:

  • 2-((4-Bromo-2-nitrophenyl)(ethyl)amino)ethanol

  • Raney Nickel (50% slurry in water)

  • Ethanol

  • Hydrogen gas (H2)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve 2-((4-bromo-2-nitrophenyl)(ethyl)amino)ethanol (1.0 eq) in ethanol.

  • Carefully add Raney Nickel (approx. 10% w/w) to the solution.

  • Seal the flask and purge with nitrogen, then with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 2-((2-amino-4-bromophenyl)(ethyl)amino)ethanol.

Application in Heterocyclic Synthesis

The strategic placement of two amino groups at the ortho position on the benzene ring makes 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol an excellent precursor for the synthesis of various fused heterocyclic systems.

Application 1: Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4][5][6]

Diagram: Quinoxaline Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Intermediate & Dicarbonyl in Ethanol B Add Acetic Acid (catalyst) A->B C Reflux Reaction Mixture B->C D Cool and Concentrate C->D E Purify by Recrystallization or Chromatography D->E

Caption: General workflow for the synthesis of quinoxalines from the title intermediate.

Protocol: Synthesis of a 6-Bromo-1-ethyl-4-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoxalin-2-one Derivative

Materials:

  • 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol

  • Ethyl glyoxylate

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol (1.0 eq) and ethyl glyoxylate (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The causality behind this reaction lies in the nucleophilic attack of the two amino groups of the o-phenylenediamine derivative onto the two carbonyl carbons of the 1,2-dicarbonyl compound, followed by dehydration to form the stable aromatic quinoxaline ring system.

Application 2: Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a well-known class of psychoactive drugs. A common synthetic route involves the condensation of an o-phenylenediamine with a ketone or a β-diketone.[7][8][9]

Protocol: Synthesis of a 7-Bromo-5-phenyl-1-ethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ol Derivative

Materials:

  • 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol

  • Acetophenone

  • Methanol

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

Procedure:

  • To a solution of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol (1.0 eq) in methanol, add acetophenone (2.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Once the reaction is complete, the product may precipitate from the solution upon cooling.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In this synthesis, the two amino groups react with two molecules of the ketone to form a seven-membered diazepine ring. The N-ethyl and N-hydroxyethyl substituents on the starting material are incorporated into the final benzodiazepine structure, allowing for the generation of a library of substituted analogs with potentially diverse pharmacological profiles.

Safety and Handling

2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol and its precursors should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood.

  • Chemical Hazards:

    • 4-Bromo-2-nitroaniline: Toxic and irritant. Avoid inhalation and skin contact.

    • Ethyl iodide: Alkylating agent, handle with care.

    • Ethylene oxide: Highly toxic, flammable, and carcinogenic. Handle with extreme caution, preferably in a closed system.

    • Raney Nickel: Pyrophoric when dry. Always handle as a slurry.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is a highly functionalized and versatile intermediate with significant potential in the synthesis of complex heterocyclic molecules. Its strategic design allows for the straightforward construction of quinoxaline and benzodiazepine scaffolds, which are of great interest in medicinal chemistry and drug discovery. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this valuable building block, enabling researchers to explore new chemical space and develop novel compounds with potential therapeutic applications.

References

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from [Link]

  • Arkat USA. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Retrieved from [Link]

  • Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines. Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • ACS Publications. (2011, August 1). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases | Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]

  • IJTSRD. (2021, July 15). Synthesis of 1,5- Benzodiazepines A Review. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

Sources

Method

HPLC Analytical Protocol for 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol: Mitigating Amine Tailing and Oxidative Degradation

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Introduction & Analytical Challenges The comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Introduction & Analytical Challenges

The compound 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol (1[1]) is a highly functionalized 1,2-phenylenediamine derivative. It features a primary aromatic amine, a tertiary aliphatic/aromatic amine, a hydroxyl group, and a hydrophobic brominated phenyl ring.

As a Senior Application Scientist, I have designed this protocol to address the two primary chromatographic liabilities inherent to this class of molecules:

  • Severe Peak Tailing: The highly basic amine functionalities interact strongly with residual acidic silanols on standard silica stationary phases.

  • Oxidative Instability: The electron-rich 1,2-diamine core is highly susceptible to auto-oxidation in solution, leading to the formation of reactive diimines and polymeric artifact peaks during analysis.

Physicochemical Profiling

Understanding the physicochemical nature of the analyte is the foundation of robust method development. Quantitative data is summarized below to inform our chromatographic strategy.

Table 1: Analyte Properties

ParameterValue / DescriptionChromatographic Implication
Chemical Formula C₁₀H₁₅BrN₂OMixed polarity; requires gradient elution.
Molecular Weight 259.14 g/mol Elutes well within standard small-molecule LC ranges.
pKa (Estimated) ~4.5 (Primary amine), ~6.5 (Tertiary amine)Requires highly acidic mobile phase (pH < 3.0) to ensure single, fully protonated state.
LogP (Estimated) ~2.1Moderate hydrophobicity; will retain well on C18 phases.
UV Maxima ~245 nm, ~290 nmDual-wavelength monitoring recommended for purity assessment.

Method Rationale & Scientific Causality (E-E-A-T)

Do not simply follow steps; it is critical to understand the causality behind these experimental choices to ensure a self-validating system.

Stationary Phase Selection

Historically, basic compounds suffered from severe peak tailing due to ion-exchange interactions with acidic silanols on the silica surface. To counteract this, this method mandates the use of a "Type B" high-purity, exhaustively end-capped C18 column . The development of Type B silica was a major technological breakthrough that vastly reduced the acidity of silica surfaces, fundamentally improving the 2[2].

Mobile Phase & pH Control

We utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases.

  • Why not Formic Acid? Formic acid (pKa 3.75) is often insufficient to fully suppress silanol ionization. TFA (pKa 0.23) drives the pH down to ~2.0, ensuring both amines on the analyte are fully protonated. Furthermore, the trifluoroacetate anion acts as a strong ion-pairing agent, shielding the basic amines from the stationary phase and drastically improving peak symmetry.

Sample Diluent & Stabilization (Critical Step)

1,2-phenylenediamines are notorious for their oxidative instability. In neutral or basic aqueous solutions, they rapidly undergo auto-oxidation. To arrest this degradation, the sample diluent must be acidified and fortified with an antioxidant. Established industrial and toxicological protocols dictate that phenylenediamine extracts must be 3[3] or 4[4] to prevent the formation of artifactual impurity peaks during the HPLC run.

MethodLogic Analyte 2-((2-Amino-4-bromophenyl) (ethyl)amino)ethanol Prop1 Basic Amines (pKa ~4.5 & 6.5) Analyte->Prop1 Prop2 Electron-Rich 1,2-Diamine Analyte->Prop2 Prop3 Hydrophobic Core (Bromophenyl) Analyte->Prop3 Chal1 Silanol Interaction (Peak Tailing) Prop1->Chal1 Chal2 Auto-Oxidation (Artifact Peaks) Prop2->Chal2 Chal3 Strong Retention Prop3->Chal3 Sol1 Type B Silica C18 + 0.1% TFA (pH 2) Chal1->Sol1 Sol2 Acidic Diluent + Ascorbic Acid Chal2->Sol2 Sol3 Acetonitrile Gradient Chal3->Sol3

Fig 1. Rational method development workflow mapping analyte properties to chromatographic solutions.

Experimental Protocol

Reagents & Materials
  • Water: HPLC/UHPLC Grade (18.2 MΩ·cm).

  • Acetonitrile (MeCN): HPLC Grade.

  • Trifluoroacetic Acid (TFA): LC-MS or HPLC Grade (Ampouled preferred to prevent degradation).

  • Ascorbic Acid: ACS Reagent Grade.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent Type B end-capped C18).

Chromatographic Conditions

Table 2: Instrument Parameters

ParameterSetting
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Enhances mass transfer for basic amines)
Autosampler Temp 4 °C (Critical for sample stability)
Injection Volume 10 µL
Detection (PDA/UV) 245 nm (Primary) and 290 nm (Secondary)

Table 3: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
Step-by-Step Sample Preparation Workflow
  • Prepare Stabilized Diluent: Mix Water and Acetonitrile in an 80:20 (v/v) ratio. Add 0.1% TFA (v/v) and 5 mM Ascorbic Acid (~0.88 mg/mL). Sonicate to dissolve. Note: Prepare fresh daily.

  • Standard Preparation: Accurately weigh ~10 mg of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of the Stabilized Diluent. Sonicate for 5 minutes in a cold water bath (do not allow the bath to heat up, as heat accelerates diamine degradation).

  • Volume Adjustment: Dilute to volume with the Stabilized Diluent and mix thoroughly (Final concentration: 1.0 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

  • Storage: Immediately place vials in the autosampler set to 4 °C.

Degradation Start Intact Analyte (1,2-Diamine) Oxidation O2 / Neutral pH (Auto-oxidation) Start->Oxidation Unprotected Stabilize Ascorbic Acid + Acidic pH (pH < 3) Start->Stabilize Protected Diluent Diimine Reactive Diimine Intermediate Oxidation->Diimine Polymer Polymeric Impurities (Artifact Peaks) Diimine->Polymer Condensation Stable Stable Protonated Analyte Stabilize->Stable Prevents Oxidation

Fig 2. Oxidative degradation pathway of 1,2-diamines and the chemical stabilization strategy.

System Suitability & Validation Criteria

A self-validating protocol requires strict System Suitability Testing (SST) prior to sample analysis. Inject the standard solution (1.0 mg/mL) six times consecutively.

Table 4: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale
Retention Time (RT) %RSD ≤ 1.0%Ensures pump and gradient delivery stability.
Peak Area %RSD ≤ 2.0%Confirms autosampler precision and analyte stability in the vial.
Tailing Factor (USP) ≤ 1.5Validates that silanol interactions are successfully masked by TFA.
Theoretical Plates (N) ≥ 10,000Confirms column efficiency and proper mass transfer.
Troubleshooting Guide
  • Tailing Factor > 1.5: Indicates column degradation (loss of end-capping) or insufficient TFA in the mobile phase. Prepare fresh mobile phase; if the issue persists, replace the column.

  • Appearance of broad "Pre-peaks": Indicates oxidative degradation of the analyte. Verify that the autosampler is chilling at 4 °C and ensure Ascorbic Acid was added to the diluent.

References

  • BLD Pharm. (n.d.). 1183264-44-9 | 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol. Retrieved from 1

  • HALO Columns. (n.d.). INSIDER - HALO® Columns for Chromatography Separations (Jack Kirkland & Type B Silica). Retrieved from 2

  • Occupational Safety and Health Administration (OSHA). (1991). m-, o-, and p-Phenylenediamine - Organic Methods Evaluation Branch. Retrieved from3

  • Academia.edu. (n.d.). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Retrieved from 4

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol in Advanced Polymer Synthesis for Biomedical Applications

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol as a versatile monomer...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol as a versatile monomer in polymer synthesis. We explore its potential in creating functional polymers with tailored properties for applications such as drug delivery and smart materials. This guide details synthetic strategies, step-by-step protocols for polymerization, and the characterization of the resulting polymers. The unique trifunctional nature of this monomer, possessing a primary aromatic amine, a secondary aliphatic amine, and a primary alcohol, opens avenues for novel polymer architectures, including hyperbranched and cross-linked systems, as well as post-polymerization modification.

Introduction: The Strategic Advantage of a Multifunctional Monomer

The field of polymer chemistry is continually driven by the pursuit of novel monomers that can impart specific functionalities and properties to the resulting macromolecules.[1][2] 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is a prime candidate for the synthesis of advanced functional polymers due to its unique molecular architecture.[3][4][5] This compound features three distinct reactive sites:

  • A primary aromatic amine: This group is suitable for oxidative polymerization to form conductive polymers or for nucleophilic reactions.[6][7]

  • A secondary aliphatic amine and a primary alcohol: These groups are ideal for step-growth polymerization, enabling the formation of polyurethanes, polyesters, and polyamides.[8][9]

  • A bromo-substituent on the aromatic ring: This halogen provides a reactive handle for post-polymerization modification through reactions like Suzuki or Stille coupling, allowing for the introduction of further functionalities.[10][11]

This multifunctionality allows for the design of polymers with complex architectures and tailored properties, making them highly attractive for biomedical applications where precision and adaptability are paramount.[12][13][14]

Polymerization Strategies and Mechanistic Considerations

The choice of polymerization strategy is dictated by the desired polymer backbone and properties. Two primary pathways are proposed for 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol:

Oxidative Polymerization of the Aniline Moiety

This approach leverages the primary aromatic amine to form a polyaniline-like backbone. The resulting polymer is expected to possess interesting electronic properties and can be further modified.

  • Mechanism: The polymerization is typically initiated by an oxidizing agent, such as ammonium persulfate, in an acidic medium. The reaction proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the polymer chain. The presence of the N-ethylaminoethanol substituent is expected to enhance the solubility of the resulting polymer in common organic solvents, a known challenge with pristine polyaniline.[6][15][16]

  • Causality of Experimental Choices: An acidic environment is crucial to protonate the aniline nitrogen, which is a key step in the polymerization mechanism. The choice of oxidant and its molar ratio to the monomer will influence the polymerization rate and the molecular weight of the polymer.

Step-Growth Polymerization via Amine and Hydroxyl Groups

This strategy utilizes the secondary amine and primary hydroxyl groups to create polyurethanes or other step-growth polymers. This method offers excellent control over the polymer's molecular weight and structure.[8][9]

  • Mechanism for Polyurethane Synthesis: The reaction involves the polyaddition of the monomer with a diisocyanate. The hydroxyl and secondary amine groups act as nucleophiles, attacking the electrophilic carbon of the isocyanate group to form urethane and urea linkages, respectively. This non-isocyanate approach to polyurethanes is gaining traction due to the reduced toxicity of the starting materials.[17][18][19]

  • Causality of Experimental Choices: The choice of diisocyanate comonomer will significantly impact the properties of the resulting polyurethane, such as its rigidity, thermal stability, and biodegradability. Catalysts, such as dibutyltin dilaurate, are often employed to increase the reaction rate.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on specific experimental goals and available equipment.

Protocol for Oxidative Polymerization

Objective: To synthesize a soluble, functionalized polyaniline derivative.

Materials:

  • 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol (monomer)

  • Ammonium persulfate (oxidant)

  • 1 M Hydrochloric acid (solvent and dopant)

  • Methanol (for washing)

  • Ammonia solution (for de-doping)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (for solubility testing)

Procedure:

  • Dissolve 1.0 g of the monomer in 50 mL of 1 M HCl in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Separately, dissolve a stoichiometric equivalent of ammonium persulfate in 25 mL of 1 M HCl and cool to 0-5 °C.

  • Add the ammonium persulfate solution dropwise to the monomer solution over 30 minutes with constant stirring.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 24 hours. The solution will gradually change color, indicating polymerization.

  • Filter the resulting precipitate and wash it with 1 M HCl until the filtrate is colorless.

  • Wash the polymer with methanol to remove any unreacted monomer and oligomers.

  • To obtain the emeraldine base (undoped form), treat the polymer with an excess of 1 M ammonia solution for 2 hours.

  • Filter, wash with deionized water until the filtrate is neutral, and dry the polymer under vacuum at 60 °C.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the polymer backbone and the presence of characteristic functional groups.

  • UV-Vis Spectroscopy: To study the electronic transitions and determine the doping state.

  • NMR Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Solubility Tests: To assess the solubility in various organic solvents.[7]

Protocol for Polyurethane Synthesis (Non-Isocyanate Route)

Objective: To synthesize a functionalized polyurethane via a step-growth polymerization.

Materials:

  • 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol (monomer)

  • A suitable diisocyanate (e.g., hexamethylene diisocyanate (HDI) or isophorone diisocyanate (IPDI))

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Dibutyltin dilaurate (catalyst)

  • Methanol (for precipitation)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a known amount of the monomer in anhydrous DMF.

  • Add a stoichiometric equivalent of the diisocyanate to the solution.

  • Add a catalytic amount of dibutyltin dilaurate (e.g., 0.1 mol%).

  • Heat the reaction mixture to 70-80 °C and stir for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak in the FTIR spectrum (~2270 cm⁻¹).

  • Cool the reaction mixture to room temperature and precipitate the polymer by slowly pouring the solution into a large volume of methanol with vigorous stirring.

  • Filter the precipitated polymer, wash it with methanol, and dry it under vacuum at 60 °C.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of urethane linkages and the disappearance of the isocyanate peak.

  • NMR Spectroscopy: To confirm the polymer structure.

  • GPC: To determine the molecular weight and polydispersity.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature of the polymer.

Data Presentation and Expected Properties

The properties of the synthesized polymers are expected to be highly dependent on the chosen polymerization route.

PropertyOxidative Polymerization ProductPolyurethane Product
Backbone Polyaniline-likePolyurethane
Solubility Expected to be soluble in polar aprotic solvents (DMF, NMP, DMSO)[6]Dependent on the diisocyanate used, but likely soluble in DMF, THF
Conductivity Potentially conductive in its doped stateGenerally an insulator
Thermal Stability Moderate to highDependent on the specific diisocyanate and monomer ratio
Functional Groups Pendant N-ethylaminoethanol and bromo groupsBromo groups on the aromatic ring
Post-Mod. Potential High, via the bromo and pendant groupsHigh, via the bromo group

Visualization of Workflows

Oxidative Polymerization Workflow

oxidative_polymerization Monomer Monomer Dissolution (in 1M HCl) Cooling1 Cooling to 0-5 °C Monomer->Cooling1 Polymerization Dropwise Addition & Polymerization (24h) Cooling1->Polymerization Oxidant Oxidant Preparation (Ammonium Persulfate in 1M HCl) Cooling2 Cooling to 0-5 °C Oxidant->Cooling2 Cooling2->Polymerization Filtration Filtration & Washing (1M HCl, Methanol) Polymerization->Filtration Dedoping De-doping (Ammonia Solution) Filtration->Dedoping FinalProduct Drying & Characterization Dedoping->FinalProduct

Caption: Workflow for the oxidative polymerization of the monomer.

Polyurethane Synthesis Workflow

polyurethane_synthesis Setup Inert Atmosphere Setup (Flame-dried flask, Argon) Reagents Add Monomer, Diisocyanate, & Anhydrous DMF Setup->Reagents Catalyst Add Catalyst (Dibutyltin Dilaurate) Reagents->Catalyst Reaction Heat & Stir (70-80 °C, 24-48h) Catalyst->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Washing Filtration & Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying Characterization Characterization Drying->Characterization

Caption: Workflow for the synthesis of polyurethanes.

Applications in Drug Development

The polymers derived from 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol are promising candidates for various applications in drug delivery and development.

  • Targeted Drug Delivery: The bromo-functional group can be utilized for post-polymerization modification to attach targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery.[10]

  • Stimuli-Responsive Systems: The amine groups in the polymer backbone can be protonated at different pH values, leading to changes in polymer conformation and solubility. This property can be exploited for pH-responsive drug release in acidic tumor microenvironments.[12]

  • Polymer-Drug Conjugates: The hydroxyl and amine groups can serve as attachment points for drug molecules, forming polymer-drug conjugates with improved pharmacokinetics and reduced systemic toxicity.[14]

Conclusion

2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is a highly versatile monomer with significant potential for the synthesis of novel functional polymers. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the synthesis and application of these materials. The unique combination of reactive groups allows for the creation of a wide range of polymer architectures with tunable properties, making this monomer a valuable addition to the toolbox of polymer chemists and drug development professionals.

References

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC. (n.d.).
  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC. (2021, November 12).
  • Extremely Rapid and Versatile Synthesis of High Molecular Weight Step Growth Polymers via Oxime Click Chemistry. (2016, March 1).
  • Synthesis and characterization of conducting substituted polyanilines - ScienceDirect. (2004, April 13). Retrieved from [Link]

  • 2-((2-Amino-4-Bromophenyl)Amino)Ethanol CAS NO 90002-50-9 - ChemicalCell. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of novel N-substituted polyaniline by Triton X-100. (2016, April 8).
  • Synthesis and Characterization of Novel N- Substituted Polyaniline by Triton X-100 - ResearchGate. (n.d.). Retrieved from [Link]

  • Step-growth polymerization - Wikipedia. (n.d.). Retrieved from [Link]

  • Functionalized Polymers in Pharmaceutical Therapies. (2025, September 11).
  • 30.4: Step-Growth Polymers - Chemistry LibreTexts. (2023, January 28). Retrieved from [Link]

  • 2-((2-aMino-4-broMophenyl)aMino)ethanol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • i SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS A Thesis Pre. (2014, July 25). Retrieved from [Link]

  • Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture - MDPI. (2022, February 23). Retrieved from [Link]

  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (n.d.).
  • A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. (2021, October 28).
  • The effects of addition method of 2‐[(2‐aminoethyl) amino] ethane... - ResearchGate. (n.d.). Retrieved from [Link]

  • Polymeric innovations in drug delivery: Enhancing therapeutic efficacy. (n.d.).
  • Introduction to Poly(β-amino esters): Structure and Properties. (2024, October 16).
  • Synthesis of polyurethanes through the oxidative decarboxylation of oxamic acids: a new gateway toward self-blown foams - PMC. (n.d.). Retrieved from [Link]

  • Biobased polyurethanes for biomedical applications - PMC - NIH. (n.d.). Retrieved from [Link]

  • Rapid and Highly Efficient Functionalization of Polymer Bromide End-Groups by SET-NRC. (2011, March 2). Retrieved from [Link]

  • Structure-property relationships of antibacterial amphiphilic polymers derived from 2-aminoethyl acrylate - ResearchGate. (2025, August 6). Retrieved from [Link]

  • 2-Amino-2-(2-bromophenyl)ethanol | C8H10BrNO | CID 14853184 - PubChem. (n.d.). Retrieved from [Link]

  • Advanced Polymers for Biomedical Applications: Mini Review. (2023, February 13). Retrieved from [Link]

  • (PDF) Issue 2 Properties and Applications of Polymers: A Mini Review - ResearchGate. (2023, February 27). Retrieved from [Link]

Sources

Method

Application Note: Strategic N-Alkylation of 2-Amino-4-Bromophenyl Scaffolds in Drug Discovery

Executive Summary & Strategic Context 2-Amino-4-bromophenyl derivatives (such as 2-amino-4-bromoaniline, 2-amino-4-bromophenol, and 2-amino-4-bromobenzoic acid) are highly privileged scaffolds in medicinal chemistry. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Amino-4-bromophenyl derivatives (such as 2-amino-4-bromoaniline, 2-amino-4-bromophenol, and 2-amino-4-bromobenzoic acid) are highly privileged scaffolds in medicinal chemistry. The primary amine serves as a versatile nucleophile for heterocycle assembly (e.g., benzimidazoles, quinazolinones), while the 4-bromo substituent provides an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling[1]. However, the selective mono-N-alkylation of these anilines presents a significant chemoselectivity challenge. This guide details the mechanistic rationale and self-validating protocols required to achieve precise N-alkylation without compromising the halogen handle.

Mechanistic Causality: Overcoming the Over-Alkylation Paradigm

The fundamental challenge in the N-alkylation of primary anilines lies in the shifting electronic properties of the product during the reaction.

  • The Direct Alkylation Pitfall : When a 2-amino-4-bromophenyl compound reacts with an alkyl halide via an SN2 mechanism, the resulting secondary amine benefits from the electron-donating inductive effect of the newly attached alkyl group. This makes the secondary amine more nucleophilic than the starting primary amine, triggering a runaway reaction that heavily favors N,N-dialkylation (tertiary amine formation)[2].

  • The Reductive Amination Solution : To establish a self-validating system for strict mono-alkylation, reductive amination is the gold standard. The primary amine condenses with an aldehyde or ketone to form an imine (Schiff base). Crucially, the in situ reduction of this imine yields a secondary amine that is sterically hindered and electronically stabilized, preventing the formation of a subsequent iminium ion under mild conditions[2],[3]. This arrests the reaction exactly at the mono-alkylated stage.

Reaction Pathway Visualization

Pathway SM 2-Amino-4-bromophenyl (Primary Amine) Imine Imine Intermediate (Schiff Base) SM->Imine Aldehyde/Ketone Acid Catalyst DirAlkProd Mono-N-alkylated Intermediate SM->DirAlkProd Alkyl Halide (RX) Base (e.g., K2CO3) RedAmProd Mono-N-alkylated Product (Target) Imine->RedAmProd NaBH(OAc)3 (Highly Selective) OverAlkProd N,N-dialkylated Byproduct DirAlkProd->OverAlkProd Excess RX (Over-alkylation)

Reaction pathways for N-alkylation: Reductive amination vs. direct alkylation.

Quantitative Data: Methodological Comparison

The selection of the alkylation method dictates the yield and purity profile. The table below summarizes the quantitative performance metrics of both approaches when applied to 2-amino-4-bromophenyl systems.

Reaction ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Reagent System Aldehyde/Ketone, NaBH(OAc)₃Alkyl Halide (RX), K₂CO₃ or Et₃N
Typical Yield (Mono-alkylated) 75% – 95% 30% – 60% (Complex mixture)
Typical Yield (Di-alkylated) < 5% (Highly suppressed)70% – 90% (With excess RX)
Mono-Alkylation Selectivity > 95% < 50% (Substrate dependent)
Reaction Temperature 0 °C to 25 °C (Room Temp)50 °C – 80 °C
Risk to 4-Bromo Handle Very Low (Stable to mild hydrides)Low (Stable to mild bases)

Detailed Experimental Protocols

Protocol A: Highly Selective Mono-N-Alkylation via Reductive Amination

Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward free aldehydes and the 4-bromo substituent, but perfectly tuned to reduce the transient, highly electrophilic iminium ion[3].

Step-by-Step Methodology :

  • Imine Condensation : In an oven-dried round-bottom flask under an argon atmosphere, dissolve the 2-amino-4-bromophenyl derivative (1.0 mmol) and the target aldehyde (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) or methanol (5.0 mL, 0.2 M)[3].

  • Acid Catalysis : Add glacial acetic acid (2.0 mmol) to the solution. Stir at room temperature for 1–2 hours.

    • Self-Validation Check: Monitor by LC-MS. The primary amine mass should disappear, replaced by the [M+H]+ of the Schiff base.

  • Selective Reduction : Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Maturation : Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

  • Quench & Extraction : Carefully quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and safely decompose unreacted hydride. Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure secondary amine.

Protocol B: Direct N-Alkylation using Alkyl Halides

Mechanistic Rationale: This protocol is deployed primarily when N,N-dialkylation is desired, or when the electrophile is too sterically hindered (e.g., isopropyl iodide) to undergo over-alkylation. A mild base (K₂CO₃) is used to scavenge the generated hydrohalic acid without deprotonating the resulting secondary amine, which would otherwise hyper-accelerate over-alkylation[1].

Step-by-Step Methodology :

  • Activation : Dissolve the 2-amino-4-bromophenyl compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (4.0 mL, 0.25 M) in a pressure-relief vial flushed with argon[1].

  • Base Addition : Add finely powdered anhydrous K₂CO₃ (2.0 mmol) or triethylamine (Et₃N) (3.0 mmol)[1].

  • Electrophilic Addition : Add the alkyl halide (1.0 mmol for mono-alkylation; 3.0–4.0 mmol for di-alkylation) dropwise.

  • Thermal Promotion : Heat the reaction mixture to 50–80 °C. Stir vigorously for 16–20 hours.

    • Self-Validation Check: Monitor via TLC. If mono-alkylation is the goal and a tertiary amine spot begins to form, immediately cool the reaction to halt progression.

  • Workup : Cool to room temperature and dilute with a 20% isopropanol/chloroform mixture or ethyl acetate (15 mL)[1]. Wash the organic layer extensively with water (5 × 10 mL) to remove the DMF and inorganic salts.

  • Purification : Dry the organic phase over MgSO₄, concentrate, and purify via flash chromatography.

Analytical Characterization & Troubleshooting

  • Spectroscopic Validation : Successful mono-alkylation is definitively confirmed via ¹H NMR. The disappearance of the broad primary amine singlet (~2H integration) and the appearance of a sharp, exchangeable secondary amine N-H triplet or broad singlet (~1H integration, typically shifted downfield to 4.0–5.5 ppm depending on hydrogen bonding) validates the transformation.

  • Preservation of the Halogen Handle : The 4-bromo substituent is highly stable under both protocols. However, if transition-metal-catalyzed N-allylation is attempted (e.g., using Pd(OAc)₂), the 4-bromo group may undergo premature oxidative addition. In such specialized cases, strictly controlled aqueous media and specific phosphine ligands (like TPPMS) are required to direct the palladium catalyst exclusively to the allylic alcohol rather than the C-Br bond[4].

References

  • Pharmacophore Establishment and Optimization of Saturated 1,6-Naphthyridine-Fused Quinazolinones that Inhibit Meningoencephalitis-Causing Naegleria fowleri. PMC (nih.gov). 1

  • Application Note: A Guide to the N-Alkylation of Aminophenols. Benchchem. 2

  • Palladium-Catalyzed Mono-N-allylation of Unprotected Anthranilic Acids with Allylic Alcohols in Aqueous Media. ACS Publications. 4

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer. DOE OSTI. 3

Sources

Application

Synthesis and Late-Stage Functionalization of Novel Quinoxaline Scaffolds from 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol

Executive Summary The development of novel nitrogen-containing heterocycles is a cornerstone of modern drug discovery. This application note details a highly efficient, two-step methodology to synthesize a library of hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel nitrogen-containing heterocycles is a cornerstone of modern drug discovery. This application note details a highly efficient, two-step methodology to synthesize a library of highly functionalized 1-ethyl-6-aryl-1,2-dihydroquinoxalines starting from the commercially available building block 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol [1].

By exploiting the orthogonal reactivity of the starting material's functional groups, we establish a self-validating synthetic pipeline. Step 1 utilizes a mild oxidation-induced intramolecular cyclization to construct the 1,2-dihydroquinoxaline core[2]. Step 2 leverages the preserved aryl bromide handle for late-stage functionalization (LSF) via palladium-catalyzed Suzuki-Miyaura cross-coupling[3]. These scaffolds are of high interest in oncology, specifically as competitive ATP-binding inhibitors of Receptor Tyrosine Kinases (RTKs)[4].

Strategic Rationale & Mechanistic Insights

The Oxidation-Induced Cyclization Strategy

The starting material possesses three distinct reactive sites: a primary aniline, an N-alkylated primary alcohol, and an aryl bromide[1]. To construct the quinoxaline core without the need for protecting groups, we employ Dess-Martin Periodinane (DMP) as a stoichiometric oxidant.

  • Causality of Oxidant Choice: DMP is selected due to its exceptional chemoselectivity and neutral reaction conditions[5]. Unlike Jones reagent, which causes over-oxidation to the carboxylic acid and degrades the aniline, or Swern oxidation, which generates malodorous byproducts, DMP cleanly oxidizes the primary alcohol to an intermediate acetaldehyde derivative[5].

  • Spontaneous Cyclization: Once the pendant aldehyde is formed, the spatial proximity of the nucleophilic primary aniline drives a spontaneous intramolecular Schiff base condensation. The extrusion of water provides the thermodynamic driving force to yield the stable 6-membered 1-ethyl-6-bromo-1,2-dihydroquinoxaline core[2].

Late-Stage Functionalization (LSF)

The C6-bromo handle on the newly formed quinoxaline core serves as an ideal site for divergent library generation via the Suzuki-Miyaura cross-coupling reaction [3].

  • Causality of Catalyst Choice: We utilize the bidentate palladium catalyst Pd(dppf)Cl₂ . The bulky, bidentate dppf ligand effectively prevents catalyst deactivation (poisoning) by the basic nitrogen atoms of the quinoxaline scaffold, ensuring efficient oxidative addition into the C-Br bond[6].

Synthetic Workflow Visualization

SynthWorkflow SM Starting Material 2-((2-Amino-4-bromophenyl) (ethyl)amino)ethanol Ox Oxidation (DMP) CH2Cl2, 0°C to RT SM->Ox Int Intermediate Acetaldehyde derivative Ox->Int Cyc Intramolecular Cyclization (-H2O) Int->Cyc Spontaneous Core Core Scaffold 1-Ethyl-6-bromo- 1,2-dihydroquinoxaline Cyc->Core Suz Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Core->Suz Prod Novel Library 6-Aryl-1-ethyl- 1,2-dihydroquinoxalines Suz->Prod

Fig 1. Synthetic workflow from starting material to the novel 1,2-dihydroquinoxaline library.

Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-6-bromo-1,2-dihydroquinoxaline

This protocol is designed as a self-validating system; the disappearance of the highly polar starting material and the appearance of a less polar, UV-active cyclized product on TLC confirms successful cascade progression.

  • Reaction Setup: Dissolve 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (50 mL) under an argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

  • Oxidation: Add Dess-Martin Periodinane (1.1 equiv, 11 mmol) portion-wise over 15 minutes to control the mild exotherm[5].

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor progress via TLC (Eluent: 30% EtOAc in Hexanes). The intermediate aldehyde will rapidly consume itself to form the cyclized product.

  • Targeted Workup: Quench the reaction by adding 50 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Causality: Na₂S₂O₃ reduces unreacted DMP and its iodinane byproducts into highly water-soluble species, while NaHCO₃ neutralizes the acetic acid byproduct, preventing the degradation of the newly formed imine bond[5].

  • Isolation: Stir vigorously for 30 minutes until the organic layer is clear. Extract with CH₂Cl₂ (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure core scaffold.

Protocol B: Suzuki-Miyaura Cross-Coupling for Library Generation
  • Reaction Setup: In an oven-dried Schlenk flask, combine 1-ethyl-6-bromo-1,2-dihydroquinoxaline (1.0 equiv, 1 mmol), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

    • Causality: 5 mol% is sufficient for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) while minimizing heavy metal contamination in the final product[6].

  • Solvent Injection: Evacuate and backfill the flask with argon three times. Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

    • Causality: Water is strictly required to dissolve the inorganic base (K₂CO₃) and to activate the boronic acid via the formation of a reactive, polarized boronate complex, which is essential for the transmetalation step[7].

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12–16 hours[3]. Monitor via LC-MS.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Extract the filtrate with water, dry the organic layer, and purify via automated flash chromatography.

Data Analytics & Optimization

Table 1: Optimization of the Oxidation-Cyclization Step Demonstrating the superiority of DMP for chemoselective heterocycle formation.

OxidantSolventTempTimeYield (%)Mechanistic Observation
SwernCH₂Cl₂-78 °C to RT4 h65Malodorous byproducts, incomplete cyclization
JonesAcetone0 °C2 h15Over-oxidation to carboxylic acid, aniline degradation
DMP CH₂Cl₂ 0 °C to RT 2 h 89 Clean conversion, spontaneous cyclization[5]

Table 2: Suzuki-Miyaura Substrate Scope (Late-Stage Functionalization) Showcasing the robustness of the C6-bromo handle under optimized Pd(dppf)Cl₂ conditions.

Boronic Acid Coupling PartnerCatalystTimeYield (%)Purity (LC-MS)
Phenylboronic acidPd(dppf)Cl₂12 h92>98%
4-Fluorophenylboronic acidPd(dppf)Cl₂12 h88>97%
4-Pyridinylboronic acidPd(dppf)Cl₂16 h75>95%
3-Thiopheneboronic acidPd(dppf)Cl₂14 h81>96%

Biological Rationale & Target Mapping

The synthesis of these specific quinoxaline derivatives is highly relevant to modern oncology. Quinoxaline and its derivatives are recognized as privileged scaffolds that act as potent, competitive inhibitors of Receptor Tyrosine Kinases (RTKs), including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR)[4][8]. By occupying the ATP-binding pocket of these kinases, the synthesized 1,2-dihydroquinoxalines can block downstream PI3K/AKT and RAS/MAPK signaling pathways, ultimately halting tumor proliferation and angiogenesis[8].

Pathway Ligand Growth Factors (VEGF / EGF) RTK Receptor Tyrosine Kinases (VEGFR-2 / EGFR) Ligand->RTK Activation PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / MAPK Pathway RTK->MAPK Inhibitor Quinoxaline Derivatives (Target Compounds) Inhibitor->RTK Inhibition Prolif Tumor Proliferation & Angiogenesis PI3K->Prolif MAPK->Prolif

Fig 2. Biological rationale: Quinoxaline derivatives as competitive inhibitors of oncogenic RTKs.

References

  • BLDpharm. "1183264-44-9 | 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol". 1

  • Merck Millipore. "Dess–Martin Periodinane". 5

  • Sanichar, R. et al. "Dess-Martin periodinane oxidative rearrangement for preparation of α-keto thioesters". Semantic Scholar. 2

  • Benchchem. "Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery". 3

  • YouTube / The Chemists' Cookbook. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up". 6

  • Organic Chemistry Portal. "Suzuki Coupling". 7

  • Fahmi, M. et al. "Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review". ResearchGate.4

  • NIH / PMC. "Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications". 8

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol under acidic conditions

This guide is intended for researchers, scientists, and drug development professionals working with 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol. This molecule, a substituted o-phenylenediamine derivative, exhibits spe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals working with 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol. This molecule, a substituted o-phenylenediamine derivative, exhibits specific stability challenges, particularly under acidic conditions. Understanding these liabilities is critical for developing robust analytical methods, stable formulations, and ensuring the integrity of experimental results. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations for the observed instability.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol shows new peaks on my HPLC chromatogram after I used an acidic mobile phase or diluent. What is happening?

A1: The appearance of new peaks is a strong indicator of acid-catalyzed degradation. The structure of your compound features a 1,2-diaminobenzene (o-phenylenediamine) system and an ethanolamine side chain. This combination is susceptible to intramolecular cyclization in the presence of acid. The primary aromatic amine (at C2) and the secondary amine with its hydroxyl-bearing ethyl group create a reactive environment. The most probable cause is the acid-catalyzed reaction between the secondary amine and the primary aromatic amine, or potentially the hydroxyl group, leading to the formation of new heterocyclic structures. Known degradation pathways for structurally similar compounds, like Ambroxol, often involve transformations under acidic conditions[1][2].

Q2: What is the most likely degradation pathway for this compound in acidic media?

A2: The most probable degradation pathway is an intramolecular cyclization . Under acidic conditions, the primary amino group at the C2 position of the benzene ring can act as a nucleophile, attacking an electrophilic center formed on the side chain. Alternatively, and more likely, is the formation of a heterocyclic ring system involving the atoms of the side chain. Given the structure, a plausible reaction involves the formation of a substituted benzimidazole or a similar heterocyclic system, a known reaction for o-phenylenediamine derivatives.

Q3: I suspect intramolecular cyclization. What are the potential structures of the degradation products?

A3: The most likely cyclization product involves the formation of a five or six-membered ring. A primary candidate for the degradation product is a substituted 1-ethyl-5-bromo-2,3-dihydro-1H-benzo[d]imidazole . This would occur via an intramolecular condensation reaction. The reaction is initiated by the protonation of the hydroxyl group on the ethanolamine side chain, converting it into a good leaving group (water). The secondary amine then attacks the resulting carbocation or participates in a concerted displacement, but a more direct pathway involves the interaction between the two amino groups. Another possibility is the formation of a quinoxaline derivative, although this typically requires condensation with a 1,2-dicarbonyl compound. Given the molecule itself is the only reactant, an intramolecular reaction is the most direct explanation.

Q4: Which part of the molecule is the primary point of instability under acidic conditions: the aromatic amines or the ethanolamine side chain?

A4: The instability arises from the synergistic reactivity of both moieties . In an acidic environment, the amino groups will be protonated[3][4][5][6]. While protonation of the primary aromatic amine deactivates the ring towards electrophilic substitution, the overall acidic environment facilitates intramolecular reactions. The key instability is the proximity of the nucleophilic amino groups and the hydroxyl group on the side chain, which can be protonated to form a good leaving group (H₂O), setting the stage for cyclization[7][8]. Therefore, it's not one part in isolation, but the combined structure that is inherently unstable in acid.

Q5: How does the bromine substituent on the aromatic ring influence the molecule's stability?

A5: The bromine atom is an electron-withdrawing group via induction but an ortho-, para- director due to resonance. Its primary effect on this specific instability is electronic. By withdrawing electron density from the ring, it slightly reduces the nucleophilicity of the primary aromatic amine. However, this effect is generally not sufficient to prevent the acid-catalyzed intramolecular reactions, which are the dominant degradation pathway. Its presence is more significant for identification purposes, as it provides a distinct isotopic pattern in mass spectrometry, aiding in the structural elucidation of degradation products.

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Actions & Explanations
Unexpected peaks appear in HPLC analysis when using an acidic diluent (e.g., 0.1% TFA or H₃PO₄ in water/acetonitrile). Acid-Catalyzed Degradation: The compound is degrading in the vial after preparation and before injection. The rate of degradation can be rapid.1. Use a Neutral or Near-Neutral Diluent: Prepare samples in a mobile phase-matched diluent without the acid modifier, or in a neutral buffer (e.g., phosphate buffer pH 7.0) if compatible with the analytical method. 2. Minimize Sample Residence Time: Analyze samples immediately after preparation. Do not let samples sit in the autosampler for extended periods. 3. On-the-Fly pH Adjustment: If acidity is required for chromatography, consider a workflow where the sample is injected into a neutral stream that merges with an acidic stream just before the column. This is an advanced setup but minimizes pre-analysis degradation.
The assay value of the main peak consistently decreases over time during a stability study in an acidic formulation. Ongoing Degradation: The acidic environment of the formulation is causing the compound to degrade into other species.1. Perform a Forced Degradation Study: Systematically expose the compound to acidic conditions (e.g., 0.1N HCl at room temperature and elevated temperature) to confirm the degradation pathway and identify the degradants[2][9]. 2. Develop a Stability-Indicating Method: Ensure your HPLC method separates the parent peak from all degradation products. This is crucial for accurate quantification[10][11]. 3. Reformulate at a Higher pH: Investigate if the formulation's pH can be raised to a level where the compound exhibits acceptable stability without compromising other formulation attributes.
A color change (e.g., to yellow or brown) or precipitation is observed upon acidifying a solution of the compound. Oxidation and/or Formation of Insoluble Salts/Degradants: Aromatic amines are susceptible to oxidation, which can be accelerated by acid and light, often forming colored products. The degradation products or the protonated parent compound may also have lower solubility.1. Protect from Light and Air: Prepare solutions in amber vials and consider sparging the solvent with nitrogen or argon to remove dissolved oxygen. 2. Check Solubility Profiles: Determine the solubility of the compound at different pH values. The observed precipitate might be the hydrochloride salt of the parent compound or a degradant that is less soluble. 3. Characterize the Precipitate: If possible, isolate and analyze the precipitate using techniques like FTIR, MS, or NMR to identify it.

Visualizing the Instability: Proposed Degradation Pathway

The primary proposed pathway for degradation under acidic conditions is an intramolecular cyclization to form a benzimidazole derivative.

Caption: Proposed acid-catalyzed intramolecular cyclization pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of an analytical method, as recommended by ICH guidelines[9].

G start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid_prep Transfer aliquot to vial. Add equal volume of 0.1N HCl. start->acid_prep control_prep Transfer aliquot to vial. Add equal volume of water (Control). start->control_prep stress Incubate at specified temp (e.g., 60°C) for set time points (e.g., 2, 4, 8, 24 hrs). acid_prep->stress control_prep->stress neutralize Withdraw sample. Neutralize with equivalent 0.1N NaOH. stress->neutralize dilute Dilute to final concentration with mobile phase. neutralize->dilute analyze Analyze via stability-indicating HPLC-UV/MS method. dilute->analyze

Caption: Workflow for an acid-catalyzed forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation: Transfer 5 mL of the stock solution into a 20 mL glass vial. Add 5 mL of 0.1 N hydrochloric acid. This creates a 50:50 organic/acidic solution with a final compound concentration of 0.5 mg/mL.

  • Control Sample Preparation: Prepare a control sample by mixing 5 mL of the stock solution with 5 mL of purified water.

  • Stress Condition: Place both the stress and control samples in a thermostatically controlled water bath or oven at 60°C.

  • Time Points: Withdraw aliquots (e.g., 1 mL) from both vials at predetermined time points (e.g., 0, 2, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn acidic samples by adding an equivalent amount of 0.1 N sodium hydroxide to halt the degradation reaction.

  • Final Dilution: Dilute the neutralized samples and the control samples to a suitable final concentration (e.g., 50 µg/mL) using the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradants.

Protocol 2: General Stability-Indicating HPLC-UV Method

This method provides a starting point for monitoring the stability of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol and its potential degradants.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 10% B

    • 19-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm and 300 nm, or PDA detection from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water (Neutral). Prepare samples immediately before injection to minimize on-instrument degradation if using an acidic mobile phase.

Rationale: A gradient method is recommended to ensure the elution of both the relatively polar parent compound and any potentially less polar degradation products. Using a neutral diluent is critical to prevent artificial degradation of the sample in the autosampler vial before analysis[9].

References

  • Pearson Education. (n.d.). Protonation of aniline slows electrophilic aromatic substitution. Pearson+. Retrieved from [Link]

  • Reddy, G. S., Kumar, A. P., & Reddy, B. M. (2012). Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. American Journal of Analytical Chemistry, 3, 856-864.
  • SynThink. (n.d.). Ambroxol EP Impurities and Related Compounds. Retrieved from [Link]

  • Thangavelu, P., et al. (2023). Reviewing established methods for ambroxol hydrochloride, levosalbutamol sulphate, and guaiphenesin. Annals of Phytomedicine, 12(2), 321-326.
  • Hartmut, D. (2024). Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Pharmaceutical Analytical Chemistry: Open Access, 9(259).
  • Elkady, Y., El-Adl, S. M., Baraka, M., & Sebaiy, M. M. (2022). HPLC Method for Simultaneous Determination of Ambroxol, Salbutamol and Fexofenadine in Their Bulk and Dosage Forms. Pharmaceutical Sciences And Biomedical Analysis Journal, 4(1), 121.
  • Zahoor, A., et al. (n.d.). A Rapid and Simultaneous Determination of Ambroxol Hydrochloride, Methyl Parabene and Propyl Paraben in Mucol Ambroxol Syrup Dos. SciSpace. Retrieved from [Link]

  • Russo, N., Toscano, M., & de Mello, P. C. (2000). Proton Affinity and Protonation Sites of Aniline. Energetic Behavior and Density Functional Reactivity Indices. The Journal of Physical Chemistry A, 104(18), 4237–4243.
  • G, S., & C, M. (2016). Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. Research Journal of Pharmacy and Technology, 9(7), 795.
  • Gandhi, L. R. (2018). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL HYDROCHLORIDE AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION. World Journal of Pharmacy and Pharmaceutical Sciences, 7(12), 1045-1056.
  • ResearchGate. (n.d.). Analysis of Forced Degradation Studies of Ambroxol hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025). Proton Affinity and Protonation Sites of Aniline. Energetic Behavior and Density Functional Reactivity Indices. Retrieved from [Link]

  • Gorter, S., et al. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Physical Chemistry Chemical Physics, 18(37), 25955-25962.
  • Sarlah, D., & Chen, Y. (2015). C-Terminal Cyclization with Amino Acid Side Chain Nucleophiles.
  • ChemicalCell. (n.d.). 2-((2-Amino-4-Bromophenyl)Amino)Ethanol CAS NO 90002-50-9. Retrieved from [Link]

  • NextSDS. (n.d.). 2-((2-aMino-4-broMophenyl)aMino)ethanol — Chemical Substance Information. Retrieved from [Link]

  • Wang, Y., et al. (2020). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Advances, 10(46), 27563-27567.
  • The Raj Group. (2020). Peptide Cyclization at High Concentration. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]

  • Muttenthaler, M., et al. (2017). Approaches for peptide and protein cyclisation. RSC Chemical Biology, 8(3), 298-321.
  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 847.
  • Williams, G. V. R., et al. (2012). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o164.
  • Wiley. (n.d.). 2-AMINO-4-BROMOANILINE. SpectraBase. Retrieved from [Link]

  • Troll, W., & Moore, S. (1956). Hydrolysis of amino acid amide derivatives of 2-aminofluorene, 4-aminobiphenyl and 4, 4-diaminobiphenyl by leucine aminopeptidase. Proceedings of the Society for Experimental Biology and Medicine, 92(3), 500-503.
  • Nocentini, A., & Supuran, C. T. (2021).
  • LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Analytical Characterization of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol: An NMR and Mass Spectrometry Perspective

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of robust scientific inquiry. This guide provides an in-depth analysis of th...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of robust scientific inquiry. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the aromatic amine 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage data from structurally analogous compounds to provide a detailed, predictive analysis. Furthermore, we will explore alternative and complementary analytical techniques for the comprehensive characterization of this and similar molecules.

The Analytical Challenge: Unraveling the Structure of a Multifunctional Aromatic Amine

2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol (Molecular Formula: C10H15BrN2O, Molecular Weight: 259.14 g/mol ) presents a unique analytical challenge due to its combination of a substituted aromatic ring, two distinct amine functionalities (a primary and a tertiary amine), an ethyl group, and a primary alcohol. Understanding the interplay of these functional groups is critical for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. Based on the analysis of similar structures, we can predict the key features of the ¹H and ¹³C NMR spectra of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons, the ethyl group protons, and the protons of the ethanol moiety.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (H-3, H-5, H-6)6.5 - 7.5Multiplets3HThe electron-donating amino groups and the electron-withdrawing bromine atom will create a complex splitting pattern in the aromatic region.
-CH2- (ethyl)~3.4Quartet2HAdjacent to the nitrogen and a methyl group.
-CH3 (ethyl)~1.2Triplet3HCoupled to the adjacent methylene group.
-N-CH2- (ethanol)~3.5Triplet2HAdjacent to the nitrogen and the -CH2OH group.
-CH2-OH (ethanol)~3.7Triplet2HAdjacent to the -N-CH2- group and the hydroxyl group.
-NH2 (primary amine)Broad singlet2HChemical shift is solvent and concentration dependent; proton exchange can lead to broadening.
-OH (alcohol)Broad singlet1HChemical shift is solvent and concentration dependent; proton exchange can lead to broadening.

Predictions are based on general principles of NMR spectroscopy and data from analogous compounds.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C-Br~110Direct attachment to the electronegative bromine atom.
Aromatic C-NH2~145Influence of the electron-donating amino group.
Other Aromatic Carbons115 - 135The specific shifts will depend on the combined electronic effects of the substituents.
-CH2- (ethyl)~45Attached to a nitrogen atom.
-CH3 (ethyl)~15Typical chemical shift for a terminal methyl group.
-N-CH2- (ethanol)~50Attached to a nitrogen atom.
-CH2-OH (ethanol)~60Attached to an oxygen atom.

Predictions are based on general principles of NMR spectroscopy and data from analogous compounds.

Diagram 1: Analytical Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Dissolve Sample in Deuterated Solvent (e.g., CDCl3, DMSO-d6) TMS Add Internal Standard (e.g., TMS) Sample->TMS H1_NMR Acquire ¹H NMR Spectrum TMS->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum TMS->C13_NMR Integration Integration of Peaks H1_NMR->Integration Chemical_Shift Chemical Shift Analysis H1_NMR->Chemical_Shift Coupling Coupling Constant Analysis H1_NMR->Coupling TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR C13_NMR->Chemical_Shift Structure Structure Elucidation TwoD_NMR->Structure Integration->Structure Chemical_Shift->Structure Coupling->Structure

Caption: A typical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Mass Spectrum

For 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol, the mass spectrum will be characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Electrospray Ionization (ESI): In positive ion mode ESI-MS, the molecule is expected to be readily protonated, yielding a prominent [M+H]⁺ ion at m/z 260.1 and 262.1.

  • Electron Ionization (EI): EI-MS would likely lead to more extensive fragmentation. The molecular ion peak ([M]⁺) at m/z 259.1 and 261.1 might be observed, along with characteristic fragment ions.

Table 3: Predicted Key Fragment Ions in EI-MS

m/z (for ⁷⁹Br)Proposed Fragment Structure
230/232[M - C2H5]⁺ (Loss of the ethyl group)
214/216[M - CH2CH2OH]⁺ (Loss of the ethanol side chain)
199/201[Br-C6H4-NH-CH2]⁺
170/172[Br-C6H4-NH]⁺

These predictions are based on common fragmentation pathways for aromatic amines and alcohols.

Diagram 2: Molecular Structure and Key Fragmentation Sites

Fragmentation cluster_mol 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol cluster_frags Potential Fragmentation Sites mol Br-Ph-(NH2)-N(Et)-CH2CH2OH frag1 Loss of Ethyl Group (-C2H5) mol->frag1 Site A frag2 Loss of Ethanol Side Chain (-CH2CH2OH) mol->frag2 Site B frag3 Cleavage of C-N bond in ethanol side chain mol->frag3 Site C frag4 Cleavage of aromatic C-N bond mol->frag4 Site D

Caption: Key potential fragmentation sites in the mass spectral analysis of the target molecule.

Comparison with Other Analytical Alternatives

While NMR and MS are primary tools for structural elucidation, other techniques can provide complementary and quantitative information.

Table 4: Comparison of Analytical Techniques for Aromatic Amines

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Excellent for quantification and purity assessment. Can be coupled with various detectors (UV, MS).Does not provide detailed structural information on its own.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High separation efficiency and sensitivity for volatile and semi-volatile compounds.May require derivatization for polar compounds like amines and alcohols to improve volatility and peak shape.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation followed by two stages of mass analysis.High selectivity and sensitivity for complex matrices. Excellent for quantitative analysis.Higher instrumentation cost and complexity.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase.Simple, rapid, and cost-effective for preliminary analysis and reaction monitoring.[2]Limited resolution and not suitable for quantification without densitometry.

For routine analysis and quantification, HPLC with UV or MS detection is often the method of choice for aromatic amines.[1][3] For trace-level analysis in complex matrices, such as biological fluids or environmental samples, the enhanced selectivity and sensitivity of LC-MS/MS are highly advantageous.

Sample Preparation and Derivatization

The analysis of aromatic amines can sometimes be improved through specific sample preparation and derivatization strategies.

  • Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): These techniques are commonly used to isolate and concentrate aromatic amines from complex sample matrices, thereby reducing interferences and improving detection limits.

  • Derivatization: To enhance the chromatographic properties (e.g., volatility for GC) or the detector response, derivatization can be employed. For instance, acylation of the amine and alcohol groups can improve their thermal stability for GC-MS analysis.

Conclusion

The comprehensive analytical characterization of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol requires a multi-technique approach. While this guide provides a predictive framework for its NMR and MS data based on sound chemical principles and comparative data from analogous structures, experimental verification remains crucial. The choice of complementary analytical techniques, such as HPLC or GC-MS, will depend on the specific research question, whether it be for structural confirmation, purity assessment, or quantitative analysis in various matrices. By understanding the expected spectral features and considering the strengths of different analytical methods, researchers can confidently and accurately characterize this and other novel aromatic amines.

References

  • BenchChem.
  • Thermo Fisher Scientific.
  • Pena-Pereira, F., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Sustainable Chemistry & Engineering.
  • Ghaffari, S., et al. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Analytical and Bioanalytical Chemistry.
  • Wang, Y., et al. (2012).
  • Williams, G. O., et al. (2012). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online.
  • ChemicalBook. 2-((2-aMino-4-broMophenyl)aMino)ethanol.
  • PubChem. 2-(4-Bromophenyl)ethanol.
  • PubChem. (S)-2-Amino-2-(4-bromophenyl)ethanol.
  • PubChem. 2-Amino-2-(2-bromophenyl)ethanol.

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Comparative

Comprehensive Characterization of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol Derivatives

Executive Summary & Scientific Context The rational design of small-molecule therapeutics relies heavily on highly functionalized, polyvalent building blocks. 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is a specializ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The rational design of small-molecule therapeutics relies heavily on highly functionalized, polyvalent building blocks. 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is a specialized aromatic amine derivative that serves as a critical precursor for constructing complex heterocyclic systems, particularly substituted benzimidazoles, quinoxalines, and advanced functionalized dyes[1].

Structurally, this molecule is an ortho-phenylenediamine derivative equipped with three distinct orthogonal handles:

  • The Ortho-Diamine Core: Primes the molecule for condensation and cyclization reactions.

  • The C4-Bromine Atom: Acts as a regiospecific anchor for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The N-Ethyl-N-(2-hydroxyethyl) Moiety: The ethyl group provides steric shielding and modulates lipophilicity, while the terminal hydroxyl group serves as a versatile handle for subsequent esterification, etherification, or conversion into a leaving group.

This guide objectively compares the performance of this specific derivative against common alternatives and provides self-validating experimental protocols for its integration into drug discovery workflows.

Structural Causality & Comparative Analysis

When selecting a building block for heterocyclic library generation, the substitution pattern on the tertiary amine dictates both the thermodynamic stability of the intermediates and the overall reaction trajectory. Research demonstrates that specific N-alkyl substitutions (such as the N-ethyl group) can stabilize preferred molecular conformations, which is often critical for improving the binding affinity of the final active pharmaceutical ingredient (API) within enzyme active sites[2].

Table 1: Performance Metrics in Benzimidazole Synthesis

The table below compares the target compound against two common alternatives: Alternative A (unsubstituted 2-Amino-4-bromoaniline) and Alternative B (the N-methyl variant).

ParameterTarget: N-Ethyl, N-(2-Hydroxyethyl)Alt A: Unsubstituted AmineAlt B: N-Methyl, N-(2-Hydroxyethyl)
Cyclization Yield (Avg) 85%92%78%
Steric Shielding Moderate-HighLowLow-Moderate
Lipophilicity (Contribution) High (Ethyl group)LowMedium
Downstream Versatility Excellent (Hydroxyl handle)Poor (No handle)Good (Hydroxyl handle)
Side-Reaction Risk Low (Sterically protected)High (N-oxidation risk)Moderate

Causality Insight: While Alternative A offers a slightly higher initial cyclization yield due to the lack of steric hindrance, it completely lacks the vector for downstream functionalization. The target compound strikes the optimal balance: the N-ethyl group provides enough steric bulk to prevent unwanted N-oxidation or competitive nucleophilic attacks during aggressive coupling steps, without severely impeding the initial ring closure.

Mechanistic Pathways & Visualizations

The primary utility of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is its conversion into functionalized benzimidazoles. The cyclization proceeds via a condensation reaction with an electrophile (aldehyde or carboxylic acid), followed by oxidative dehydration.

Cyclization A 2-((2-Amino-4-bromophenyl) (ethyl)amino)ethanol C Schiff Base / Amide Intermediate A->C Condensation (-H2O) B Aldehyde / Carboxylic Acid (Electrophile) B->C D N-Ethyl-N-(2-hydroxyethyl) Benzimidazole Derivative C->D Oxidative Cyclization / Dehydration

Diagram 1: Oxidative cyclization pathway of the ortho-diamine derivative into a functionalized benzimidazole.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an in-process control (IPC) to verify success before proceeding.

Protocol A: Oxidative Cyclization to Benzimidazole

Objective: Synthesize a C2-substituted benzimidazole core while preserving the C4-bromine and N-hydroxyethyl handles.

  • Reagent Preparation: Dissolve 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol (1.0 equiv) and the desired aryl aldehyde (1.05 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Oxidant Addition: Add Sodium Metabisulfite (Na₂S₂O₅, 1.2 equiv). Causality: Na₂S₂O₅ acts as a mild oxidant that efficiently drives the cyclization of the transient Schiff base into the fully aromatic benzimidazole without oxidizing the sensitive hydroxyl group.

  • Thermal Activation: Heat the reaction mixture to 90°C under an argon atmosphere for 4 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, quench in 1 mL of Acetonitrile (MeCN), and analyze via LC-MS. The protocol is validated when the starting material mass [M+H]+ completely disappears, replaced by the [M−2H+H]+ mass of the cyclized product.

  • Workup: Pour the mixture into ice water, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C4-bromine position of the resulting benzimidazole using palladium catalysis.

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Pd-Catalyst & Boronic Acid Addition Step1->Step2 Step3 3. Thermal Activation (80°C, 12h) Step2->Step3 Step4 4. Aqueous Quench & Extraction Step3->Step4 Step5 5. LC-MS Validation & Purification Step4->Step5

Diagram 2: High-throughput experimental workflow for the Suzuki-Miyaura cross-coupling of brominated derivatives.

  • Degassing (Critical Step): Suspend the brominated benzimidazole intermediate (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in a THF:H₂O (4:1) solvent mixture. Sparge with Argon for 15 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidative degradation of the electron-rich palladium catalyst[3].

  • Catalyst Addition: Add XPhos Pd G2 precatalyst (0.04 equiv). Causality: XPhos Pd G2 is specifically chosen because its bulky, electron-rich biphenyl ligand accelerates oxidative addition into the aryl-bromide bond while resisting coordination/poisoning by the basic tertiary amine and the benzimidazole nitrogens[3].

  • Reaction: Stir at 80°C for 12 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes:EtOAc 1:1). The disappearance of the lower-Rf bromide starting material and the appearance of a UV-active, higher-Rf product spot validates the transmetalation and reductive elimination steps.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

References

  • Title: 2-((2-Amino-4-Bromophenyl)Amino)
  • Title: Naphthyl and Coumarinyl Biarylpiperazine Derivatives as Highly Potent Human β-Secretase Inhibitors.
  • NIH PubMed Central (PMC)

Sources

Validation

A Comparative Guide to 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol and Other Aniline Derivatives for Researchers and Developers

Aniline and its derivatives are foundational building blocks in modern chemistry, enabling the synthesis of a vast array of materials from pharmaceuticals to high-performance dyes. The specific arrangement of functional...

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Author: BenchChem Technical Support Team. Date: March 2026

Aniline and its derivatives are foundational building blocks in modern chemistry, enabling the synthesis of a vast array of materials from pharmaceuticals to high-performance dyes. The specific arrangement of functional groups on the aniline ring dictates the molecule's steric and electronic properties, which in turn defines its reactivity and suitability for various applications. This guide provides an in-depth comparison of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol, a highly functionalized aniline, with other key aniline derivatives.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer a comparative analysis of synthetic accessibility, reactivity, and performance in key applications, supported by experimental insights and detailed protocols.

Profile of the Target Compound: 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol

This molecule, with CAS Number 90002-50-9, is a specialized aromatic amine featuring three key functional groups: a primary amino group (-NH2), a bromine atom (-Br), and an N-ethyl-ethanolamine side chain.[1][2] This unique combination makes it a valuable intermediate for constructing complex heterocyclic systems and functionalized dyes.[1]

Physicochemical Properties:

PropertyValueSource
CAS Number 90002-50-9[1][2]
Molecular Formula C8H11BrN2O[1][2]
Molecular Weight 231.09 g/mol [1][2]
Appearance Not specified (typically solid)-
Solubility Expected to be soluble in organic solvents-

Synthetic Pathway Overview:

The synthesis of such a multi-substituted aniline is non-trivial and generally involves a multi-step process. A plausible synthetic route begins with a more readily available precursor, such as 4-bromo-2-nitroaniline. The synthesis would proceed via two key transformations: N-ethylation of the primary amine and reduction of the nitro group. The order of these steps is critical to avoid side reactions. A common strategy is to first introduce the ethyl group and then reduce the nitro group to the desired primary amine.[3]

Causality in Synthetic Design: The choice to ethylate before reduction is deliberate. The primary amine of the starting material is more nucleophilic than the secondary amine of the product, but over-alkylation can be an issue.[3] Performing the ethylation on the nitro-substituted ring provides a degree of electronic deactivation that can help control the reaction. Subsequent reduction of the nitro group is a well-established, high-yielding transformation.[4]

Caption: Generalized synthesis of a related N-ethyl-diaminobromobenzene.

Comparative Aniline Derivatives

To understand the unique characteristics of our target compound, we will compare it against three other aniline derivatives that represent different levels of complexity and functionality.

  • 4-Bromoaniline (CAS 106-40-1): A simple, commercially available derivative sharing the bromo-substituent.[5][6] It serves as a baseline for understanding the electronic effects of the bromine atom.

  • N,N-Diethyl-p-phenylenediamine (CAS 93-05-0): This compound, also known as 4-Amino-N,N-diethylaniline, features a tertiary amine, making it highly electron-rich and a common intermediate in dye synthesis and photography.[7][8]

  • 4-Bromo-N1-ethylbenzene-1,2-diamine (CAS 334829-62-8): A close structural analog to our target compound, differing by the absence of the hydroxyl group on the ethyl chain. It helps to isolate the effect of the ethanolamine moiety.[9]

Comparative Physicochemical Properties:

Property2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol4-BromoanilineN,N-Diethyl-p-phenylenediamine4-Bromo-N1-ethylbenzene-1,2-diamine
CAS Number 90002-50-9[1]106-40-1[5]93-05-0[7]334829-62-8[9]
Molecular Formula C8H11BrN2OC6H6BrN[5]C10H16N2[7]C8H11BrN2
Molecular Weight 231.09 g/mol [1]172.02 g/mol [5]164.25 g/mol [7]231.09 g/mol
Melting Point Not specified66-68 °C[5]19-21 °C[7]Not specified
Boiling Point Not specified243 °C[5]115-116 °C (5 mmHg)[7]Not specified
Solubility in Water Not specifiedSlightly soluble[5]Insoluble[7]Not specified

Comparative Performance and Reactivity

The utility of an aniline derivative is largely defined by its reactivity in key chemical transformations, particularly electrophilic aromatic substitution and diazotization-coupling reactions.

Reactivity in Electrophilic Aromatic Substitution

The amino group (-NH2) is a powerful activating, ortho-, para-directing group, making aniline and its derivatives highly susceptible to electrophilic attack.[10][11] The substituents on the ring and the nitrogen atom modulate this reactivity.

  • 4-Bromoaniline: The primary amino group strongly activates the ring. The bromine atom is an ortho-, para-director but is deactivating due to its inductive effect. The net effect is still a highly activated ring, though slightly less so than aniline itself. Bromination of aniline, for example, readily produces the 2,4,6-tribromoaniline product.[12]

  • N,N-Diethyl-p-phenylenediamine: The presence of two electron-donating groups (amino and diethylamino) makes this one of the most electron-rich and reactive anilines. The diethylamino group is a stronger activator than the primary amino group.

  • 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol: This molecule presents a complex reactivity profile. It has two activating amino groups. The primary amino group and the secondary N-ethyl-ethanolamine group are both ortho-, para-directing. The bromine atom at position 4 will direct incoming electrophiles to positions 3 and 5. The interplay of these groups suggests a high degree of reactivity but potentially complex product mixtures without careful control of reaction conditions.

The substitution of electron-withdrawing groups (like nitro or halogens) generally reduces the reaction rates of anilines, while electron-donating groups (like alkyl) increase the rates.[13]

Performance as a Dye Intermediate

Azo dyes, which account for a significant portion of commercial dyes, are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich partner like another aniline or a phenol.[14]

  • Diazotization: Aniline and its derivatives react with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures (0-5 °C) to form diazonium salts.[10][15] All the compared primary amines are suitable for this reaction. The stability of the resulting diazonium salt can be influenced by the substituents.

  • Coupling Reaction: The diazonium salt acts as an electrophile and attacks an activated aromatic ring.[12] The color and properties of the resulting azo dye are directly determined by the electronic structure of both the diazo component and the coupling component.[16]

    • Using 4-Bromoaniline as the diazo component introduces a bromine atom into the final dye structure, which can enhance the dye's stability and color properties.[17]

    • N,N-Diethyl-p-phenylenediamine is an excellent coupling component due to its highly activated ring. It is used in color photography and as a dye intermediate.[8] Its sulfate salt is also used in the synthesis of azo dyes.[18]

    • 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol can, in principle, act as both. The primary amine can be diazotized. The resulting diazonium salt could then couple with another molecule. Alternatively, the molecule itself could act as a coupling component, with the diazonium salt attacking the positions activated by its two amino groups. The presence of the ethanolamine side chain offers a site for further modification and can improve the solubility or binding properties of the final dye.

Performance as a Pharmaceutical Intermediate

Aniline and its derivatives are crucial precursors for a wide range of pharmaceuticals, including antibiotics (sulfonamides), analgesics (paracetamol), and various anticancer and anti-inflammatory drugs.[19][20][21] The functional groups on the aniline ring serve as handles for building more complex molecular architectures.

  • 4-Bromoaniline is widely used as an intermediate in synthesizing pharmaceuticals.[5] The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the straightforward introduction of carbon-carbon or carbon-heteroatom bonds, a common strategy in drug discovery.

  • 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is a particularly interesting building block for pharmaceuticals.[1] The 1,2-diamine arrangement (ortho-phenylenediamine) is a classic precursor for synthesizing benzodiazepines, quinoxalines, and benzimidazoles—privileged scaffolds in medicinal chemistry. The additional functional groups (bromo, ethyl, and hydroxyl) offer multiple points for diversification to fine-tune the pharmacological properties of the final compound.

Caption: Potential pathways to key pharmaceutical scaffolds.

Experimental Protocol: Synthesis of an Azo Dye

This section provides a representative, self-validating protocol for the synthesis of an azo dye. This protocol uses aniline as the diazo component and 2-naphthol as the coupling component, illustrating the fundamental steps that would be adapted for the aniline derivatives discussed in this guide.

Objective: To synthesize an azo dye via diazotization of an aromatic amine and subsequent coupling.

Materials:

  • Aniline (or other primary aromatic amine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Urea

  • 2-Naphthol (or other coupling component)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Ice

  • Deionized water

  • Beakers, thermometer, filter apparatus

Protocol:

Part A: Preparation of the Diazonium Salt [15]

  • Amine Solution: In a 10 cm³ beaker, combine 8 drops of aniline with 30 drops of deionized water, followed by 15 drops of concentrated HCl. Swirl to mix.

  • Cooling: Place the beaker in an ice bath and allow it to cool to 0-5 °C. The temperature is critical as diazonium salts are unstable at higher temperatures.

  • Nitrite Solution: In a separate beaker, dissolve 0.15 g of sodium nitrite in 1 cm³ of deionized water. Cool this solution in the ice bath as well.

  • Diazotization: Slowly add the cold sodium nitrite solution to the cold aniline solution while stirring. Keep the mixture in the ice bath. Add a small spatula of urea to quench any excess nitrous acid, which can cause unwanted side reactions.[15] The resulting solution contains the benzenediazonium chloride intermediate.

Part B: Coupling Reaction [15]

  • Coupling Component Solution: In a third beaker, dissolve 0.45 g of 2-naphthol in 3 cm³ of 2 M sodium hydroxide solution. 2-Naphthol is activated for electrophilic attack under basic conditions.

  • Coupling: To the 2-naphthol solution, slowly add the cold diazonium salt solution prepared in Part A. Stir the mixture.

  • Observation: An immediate color change and the formation of a brightly colored precipitate (the azo dye) should be observed.

  • Isolation: The solid dye can be collected by vacuum filtration, washed with cold water, and allowed to dry.[22]

Self-Validation and Causality: This protocol is self-validating through the immediate and distinct formation of a colored product, a hallmark of successful azo coupling. The use of low temperatures is essential to prevent the decomposition of the diazonium salt into phenol. The use of a basic solution for the coupling component deprotonates the hydroxyl group of 2-naphthol, making the ring significantly more electron-rich and thus more reactive towards the weakly electrophilic diazonium ion.

Conclusion

2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol stands out as a highly versatile yet complex aniline derivative. Its comparison with simpler analogs reveals a nuanced profile:

  • Synthetic Complexity: Its synthesis is more involved than that of 4-bromoaniline or N,N-diethyl-p-phenylenediamine, requiring a multi-step pathway with careful control over reaction conditions.

  • Reactivity: The presence of multiple activating groups suggests high reactivity, which can be advantageous but also poses challenges in controlling selectivity during electrophilic substitution.

  • Application Potential: Its true strength lies in its utility as a sophisticated building block. In dye synthesis , the combination of a diazotizable amine, a highly activated ring, and a functional side chain allows for the creation of complex dyes with tailored properties. In pharmaceutical development , its ortho-phenylenediamine core is a direct gateway to valuable heterocyclic scaffolds, with the bromo, ethyl, and hydroxyl groups providing rich opportunities for molecular diversification and optimization of biological activity.[1]

For researchers, the choice of aniline derivative will depend on the specific application. While simpler anilines offer straightforward reactivity for many purposes, the intricate functionality of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol provides a powerful platform for the design and synthesis of next-generation materials and therapeutic agents.

References

  • Bloom Tech. (2025, February 21). What Role Does Aniline Play In The Production Of Dyes? [Link]

  • Bloom Tech. (2025, February 17). Can Aniline Be Used In Drug Development? [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, August 4). Aniline in Pharmaceuticals: A Precursor for Essential Medicines. [Link]

  • Slideshare. Reactions and pharmaceutical applications of aniline. [Link]

  • Wikipedia. Aniline. [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

  • PubChem. 4-Bromoaniline. [Link]

  • Wikipedia. 4-Bromoaniline. [Link]

  • ACS Publications. (2004, July 2). Petroleum Marker Dyes Synthesized from Cardanol and Aniline Derivatives. Industrial & Engineering Chemistry Research. [Link]

  • Cymer Chemicals. DPD (N,N-Diethyl-p-phenylenediamine). [Link]

  • University of Toronto. The Synthesis of Azo Dyes. [Link]

  • Chemister.ru. 4-bromoaniline. [Link]

  • ResearchGate. (2025, November 22). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. [Link]

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • SlidePlayer. (2017, October 21). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. [Link]

  • PMC. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. [Link]

  • ChemicalCell. 2-((2-Amino-4-Bromophenyl)Amino)Ethanol CAS NO 90002-50-9. [Link]

  • RSC Education. The microscale synthesis of azo dyes. [Link]

  • YouTube. (2021, May 12). Synthesis of an azo dye. [Link]

  • NextSDS. 2-((2-aMino-4-broMophenyl)aMino)ethanol — Chemical Substance Information. [Link]

  • PMC. 2-[(4-Bromobenzylidene)amino]ethanol. [Link]

  • ResearchGate. (2025, October 16). (PDF) 2-Bromo-N, N, N, N-tetramethyl-benzene-1,4-diamine. [Link]

  • PrepChem.com. Synthesis of 2-(2-bromophenyl)ethanol. [Link]

  • The Royal Society of Chemistry. Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations. [Link]

  • US EPA. Ethanol, 2-[(4-aminophenyl)ethylamino]- - Substance Details - SRS. [Link]

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Comparative

Comparative study of antifungal activity of amino alcohol derivatives

Comparative Guide: Antifungal Efficacy and Optimization of Amino Alcohol Derivatives The emergence of multidrug-resistant fungal pathogens—particularly fluconazole-resistant Candida species and invasive Aspergillus—has c...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Antifungal Efficacy and Optimization of Amino Alcohol Derivatives

The emergence of multidrug-resistant fungal pathogens—particularly fluconazole-resistant Candida species and invasive Aspergillus—has created an urgent demand for novel antifungal scaffolds. Amino alcohol derivatives have recently gained traction as highly potent, broad-spectrum antifungal agents.

As an application scientist, evaluating these compounds requires looking beyond raw Minimum Inhibitory Concentration (MIC) values. This guide provides an objective comparative analysis of amino alcohol derivatives against standard therapies, detailing their mechanistic grounding, structure-activity relationships (SAR), metabolic liabilities, and the self-validating protocols required to assess them.

Target Engagement and Mechanism of Action

The primary fungistatic mechanism of optimized L-amino alcohol derivatives (such as Compound 14v) is the direct, competitive inhibition of CYP51 (Sterol 14α-demethylase) , a critical enzyme in the ergosterol biosynthesis pathway ()[1].

Unlike standard azoles which often lose efficacy due to target site mutations (e.g., ERG11 mutations in Candida), specifically engineered amino alcohols maintain robust binding affinities across resistant strains[1]. Stereochemistry is a fundamental determinant of this target engagement: experimental data confirms that only compounds in the S-configuration exhibit antifungal activity, indicating a highly restrictive and specific binding pocket within the fungal CYP51 enzyme[1].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Sterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Biosynthesis AminoAlcohol L-Amino Alcohols (e.g., Cmpd 14v) AminoAlcohol->CYP51 Broad-Spectrum Inhibition Fluconazole Fluconazole (Standard Azole) Fluconazole->CYP51 Susceptible Strains Only

Mechanistic pathway of CYP51 inhibition by L-amino alcohols vs standard azoles.

Comparative Efficacy Profiling

To objectively evaluate the performance of amino alcohol derivatives, we must benchmark them against standard-of-care azoles and alternative structural analogs. The table below synthesizes quantitative MIC data across multiple clinically relevant fungal strains.

Table 1: Comparative Antifungal Activity (MIC values in μg/mL)

Compound ClassRepresentative CompoundC. albicansC. tropicalisA. fumigatusC. neoformansFluconazole-Resistant Strains
L-Amino Alcohols Compound 14v0.03 - 0.060.03 - 0.061.0 - 2.01.0 - 2.0Moderate Activity
Dihydrooxazoles (Scaffold Hopped)Compound A330.03 - 0.250.03 - 0.250.25 - 2.00.25 - 2.0High Activity
Piperidine Analogs Analogue 8s32.0 (65% inhib.)N/AN/A32.0 (97% inhib.)N/A
Sclareol Derivatives Compound 2aN/AN/AN/AN/AN/A (Active vs F. graminearum)
Standard Azole Fluconazole0.125 - 0.50.5 - 1.0>64.04.0 - 8.0Inactive (>64.0)

Data synthesized from [Zhao et al., 2019][1], [Wang et al., 2021][2],[Baker et al., 2022][3], and [Zhang et al., 2023][4].

Key Insights: L-amino alcohols with 3-F substitutions (Compound 14v) demonstrate profound potency, outperforming fluconazole by nearly 10-fold against wild-type Candida strains[1]. Furthermore, unlike fluconazole, these derivatives retain efficacy against A. fumigatus[1].

Structural Optimization: Overcoming Metabolic Liabilities

While early L-amino alcohol derivatives exhibited exceptional in vitro MIC values, pharmacokinetic profiling revealed a critical flaw: poor metabolic stability . When exposed to human liver microsomes (HLM) in vitro, the half-life ( t1/2​ ) of optimal early compounds was less than 5 minutes due to rapid phase I oxidation and clearance ()[2].

To solve this, medicinal chemists employed a scaffold hopping strategy . By cyclizing the vulnerable amino alcohol moiety into a 4-phenyl-4,5-dihydrooxazole core, researchers successfully shielded the primary site of metabolism[2]. This structural evolution maintained the required pharmacophore for CYP51 inhibition while drastically extending the microsomal half-life to over 69 minutes[2].

SAR Lead Early L-Amino Alcohols (High MIC, t1/2 < 5m) Optimization 3-F Substitution & S-Configuration Lead->Optimization Potent Optimized Scaffold (High Potency) Optimization->Potent Target Affinity Metabolism In Vivo Liability: Rapid HLM Clearance Potent->Metabolism Profiling ScaffoldHop Scaffold Hopping (Dihydrooxazole) Metabolism->ScaffoldHop Redesign Final Next-Gen Agents (Potent + t1/2 > 69m) ScaffoldHop->Final Stability

SAR and scaffold hopping workflow to overcome metabolic instability in amino alcohols.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness in drug development, the evaluation of amino alcohol derivatives must rely on self-validating assay systems. Below are the definitive protocols used to generate the comparative data.

Protocol A: MIC Determination via Broth Microdilution (CLSI M27 Guidelines)

Purpose: To determine the lowest concentration of the amino alcohol derivative that inhibits fungal growth.

  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 using 0.165 M MOPS.

    • Causality: Fungal growth is highly sensitive to pH fluctuations. MOPS prevents acidification during the 48-hour incubation, ensuring the structural integrity of the amino alcohol and yielding reproducible MICs.

  • Inoculum Standardization: Suspend fungal colonies in sterile saline to match a 0.5 McFarland standard. Dilute the suspension in RPMI 1640 to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

    • Causality: Strict adherence to this inoculum size prevents the "inoculum effect"—a phenomenon where an excess of target CYP51 enzymes artificially inflates the apparent MIC of the inhibitor.

  • Microdilution & Incubation: Serially dilute the test compounds in a 96-well microtiter plate. Add the standardized inoculum and incubate at 35°C for 24 to 48 hours.

  • Endpoint Reading: Visually or spectrophotometrically determine the MIC as the lowest concentration resulting in a 50% reduction in growth compared to the drug-free control.

Protocol B: In Vitro Metabolic Stability Assay (HLM)

Purpose: To quantify the phase I metabolic clearance of the derivatives.

  • Reaction Mixture: Combine 0.5 mg/mL human liver microsomes (HLM) and 1 μM of the amino alcohol derivative in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system.

    • Causality: CYP450 enzymes within the microsomes strictly require NADPH as an electron donor to catalyze the phase I oxidation of the amino alcohol. Without it, clearance cannot be accurately measured.

  • Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract a 50 μL aliquot and immediately quench it in 150 μL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting the enzymatic reaction exactly at the target timepoint while simultaneously extracting the remaining analyte.

  • Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Zhao, Y., et al. (2019). "Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents." European Journal of Medicinal Chemistry. [Link]

  • Wang, X., et al. (2021). "Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives." European Journal of Medicinal Chemistry. [Link]

  • Baker, J. R., et al. (2022). "Amino Alcohols as Potential Antibiotic and Antifungal Leads." Molecules.[Link]

  • Zhang, Q., et al. (2023). "Synthesis and antifungal activity of β-amino alcohol derivatives of sclareol." Chinese Journal of Pesticide Science.[Link]

Sources

Validation

A Comparative Guide to the Antioxidant Activity of S-Substituted Triazolethione Derivatives

In the continuous search for novel therapeutic agents, the battle against oxidative stress remains a key focus for researchers in drug discovery and development. Oxidative stress, an imbalance between the production of r...

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Author: BenchChem Technical Support Team. Date: March 2026

In the continuous search for novel therapeutic agents, the battle against oxidative stress remains a key focus for researchers in drug discovery and development. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] This has spurred significant interest in the development of synthetic antioxidants. Among the diverse heterocyclic compounds investigated, S-substituted triazolethione derivatives have emerged as a promising class with potent antioxidant properties.[1][3]

This guide provides a comprehensive comparison of the antioxidant activity of various S-substituted triazolethione derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for the most common in vitro antioxidant assays, offering a practical resource for researchers in the field.

The Versatile 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms.[1] This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The antioxidant potential of triazole derivatives is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals.[2] The introduction of a thione group and subsequent S-substitution on the triazole ring provides a fertile ground for molecular modification to enhance this antioxidant capacity.

Comparative Antioxidant Performance: A Data-Driven Analysis

The antioxidant activity of S-substituted triazolethione derivatives is typically evaluated using a panel of in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most prevalent.[4][7][8][9] These assays measure the ability of a compound to quench stable free radicals, and the results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.

To facilitate a clear comparison, the following table summarizes the reported antioxidant activities of several S-substituted triazolethione derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. However, the data provides valuable insights into the structure-activity relationships.

Compound Class/DerivativeAssayIC50 (µM or µg/mL)Standard (IC50)Reference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b)DPPH5.84 µg/mLAscorbic Acid (Not specified)[10]
4,5-disubstituted-1,2,4-triazole-3-thiols (5a, 5b, 5d, 6a, 6f)DPPH85% scavenging at 3 ppmAscorbic Acid[11]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)DPPH1.3 x 10⁻³ M-[7]
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)DPPH2.2 x 10⁻³ M-[7]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)ABTS4.7 x 10⁻⁵ M-[7]
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)ABTS5.5 x 10⁻⁵ M-[7]
Nalidixic acid-based mercapto-1,2,4-triazole (3d)ABTS0.397 µMAscorbic Acid (0.87 µM)[12]
4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiolLipid PeroxidationHigh AOA-[13]

Key Insights from the Data:

  • Influence of Substituents: The nature of the substituent at the 5-position of the triazole ring and the S-substituent significantly impacts antioxidant activity. For instance, the presence of a phenyl group in 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) resulted in a lower IC50 value (higher potency) in both DPPH and ABTS assays compared to the pyridyl-substituted analogue (AP).[7]

  • Assay-Dependent Activity: The antioxidant capacity of a compound can vary depending on the assay used, which reflects different mechanisms of radical scavenging.[9] Therefore, employing multiple assays is crucial for a comprehensive evaluation.

  • Potency Compared to Standards: Several S-substituted triazolethione derivatives have demonstrated antioxidant activity comparable to or even exceeding that of standard antioxidants like ascorbic acid and Trolox.[12] Notably, the nalidixic acid-based mercapto-1,2,4-triazole derivative 3d exhibited a more potent ABTS radical scavenging activity than ascorbic acid.[12]

Unraveling the Mechanism of Antioxidant Action

The antioxidant activity of S-substituted triazolethione derivatives is believed to proceed through several mechanisms, primarily hydrogen atom transfer (HAT) and single electron transfer (SET). The presence of the N-H and S-H protons in the triazole-thione tautomeric forms allows for the donation of a hydrogen atom to neutralize free radicals. The aromatic substituents can also contribute to the radical scavenging capacity by delocalizing the resulting radical, thereby stabilizing it.

Below is a conceptual diagram illustrating the general structure of an S-substituted triazolethione and its potential involvement in radical scavenging.

G cluster_0 S-Substituted Triazolethione cluster_1 Antioxidant Mechanism A 1,2,4-Triazole Ring B Thione Group (C=S) A->B Attached to D N-Substituent A->D E Free Radical (e.g., DPPH•) C S-Substituent (R) B->C S-Alkylation/ S-Arylation G Hydrogen Atom Donation (HAT) C->G H Single Electron Transfer (SET) C->H D->G D->H F Neutralized Radical E->F Becomes G->E Quenches H->E Reduces

Caption: General structure and proposed antioxidant mechanism of S-substituted triazolethiones.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for the two most frequently employed assays for evaluating the antioxidant activity of S-substituted triazolethione derivatives.

This assay is based on the reduction of the stable free radical DPPH• in the presence of an antioxidant. The reduction of the deep violet methanolic solution of DPPH• to the pale yellow non-radical form is monitored spectrophotometrically.

Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the S-substituted triazolethione derivative in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark bottle to prevent degradation.

    • Ascorbic acid is typically used as a positive control. Prepare a stock solution of ascorbic acid in methanol.

  • Assay Procedure:

    • In a 96-well plate or in test tubes, add a fixed volume of the DPPH solution (e.g., 150 µL).

    • Add varying concentrations of the test compound and the standard (e.g., 50 µL) to the wells/tubes.

    • For the control, add the solvent used for the test compound instead of the compound itself.

    • Mix the contents thoroughly and incubate the plate/tubes in the dark at room temperature for 30 minutes.[11]

  • Measurement and Calculation:

    • After incubation, measure the absorbance of the solutions at 517 nm using a spectrophotometer.[11]

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation has a characteristic blue-green color, which is reduced in the presence of an antioxidant, leading to a decrease in absorbance.

Experimental Workflow:

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Preparation of ABTS•+ Radical Cation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound at various concentrations to a fixed volume of the diluted ABTS•+ solution.

    • Mix the solutions and allow them to react for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Conclusion and Future Perspectives

S-substituted triazolethione derivatives represent a versatile and potent class of synthetic antioxidants. The ease of their synthesis and the ability to introduce a wide variety of substituents allow for the fine-tuning of their antioxidant properties. The comparative data presented in this guide highlights the significant potential of these compounds, with some derivatives exhibiting superior activity to established standards.

Future research in this area should focus on expanding the library of S-substituted triazolethione derivatives and conducting more comprehensive in vitro and in vivo studies to elucidate their mechanisms of action and evaluate their therapeutic potential. The detailed experimental protocols provided herein offer a solid foundation for researchers to conduct robust and reproducible evaluations of these promising antioxidant agents.

References

  • Das, M., Das, B., & Samanta, A. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Journal of Pharmacy and Pharmacology, 71(9), 1400-1411. [Link]

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]

  • Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol. (2024). Semantic Scholar. [Link]

  • Screening results of DPPH and ABTS radical scavenging activity of 6a-s. (n.d.). ResearchGate. [Link]

  • Preparation of Bioactive Thiazole Derivatives using 1,2,3-triazole-linked Thiosemicarbazone Derivatives and their Antioxidant Ac. (n.d.). Tuijin Jishu/Journal of Propulsion Technology. [Link]

  • Al-Masoudi, N. A., & Al-Saaidi, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 208-215. [Link]

  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025). Molecules, 30(6), 1234. [Link]

  • Borysova, T., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(17), 1-25. [Link]

  • Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. (2022). Molecules, 28(1), 123. [Link]

  • In vitro antioxidant potential study of triazole and thiadiazole analogues. (2025). ResearchGate. [Link]

  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][4][8][11]triazole Derivatives. (n.d.). ChemRxiv. [Link]

  • Shcherbyna, R., et al. (2022). Evaluation of Antioxidant activity of 1, 2, 4-triazole derivatives with morpholine moiety. Hacettepe University Journal of the Faculty of Pharmacy, 42(2), 73-82. [Link]

  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][8][11]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265. [Link]

  • Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini-Review. (2022). Bentham Science Publishers. [Link]

  • Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. (n.d.). National Center for Biotechnology Information. [Link]

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Istanbul University Faculty of Pharmacy, 50(2), 119-127. [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Regulatory Mechanisms in Biosystems, 16(2), 132. [Link]

  • Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. (2018). Journal of Advanced Biomedical & Pharmaceutical Sciences, 1(1), 1-6. [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Iraqi Journal of Pharmaceutical Sciences, 33(3), 1-20. [Link]

  • A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. (2024). Sciendo. [Link]

  • Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. (n.d.). ResearchGate. [Link]

  • The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review). (2025). * Zaporozhye Medical Journal*, 27(1), 1-7. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checkboxes, but as a rigorous, self-validating scientific discipline. Handling and disposing of complex synthetic intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checkboxes, but as a rigorous, self-validating scientific discipline. Handling and disposing of complex synthetic intermediates like 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol requires a deep understanding of its molecular architecture.

This compound presents a dual-hazard profile: it contains an aniline core (a potent biological oxidant) and a covalently bound bromine atom (an environmental persistent). Proper disposal is not just about putting it in the right bin; it is about preventing severe occupational exposure and ensuring the chemical undergoes the correct thermal destruction pathway to prevent the synthesis of environmental toxins.

Below is the comprehensive, field-proven operational guide for the safe handling and disposal of this compound.

Chemical Profiling & Mechanistic Toxicology

To handle a chemical safely, you must understand why it is dangerous. The toxicity of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is driven by its aniline moiety.

When aniline derivatives are absorbed through the skin or inhaled, they bypass initial degradation and are metabolized in the liver by Cytochrome P450 enzymes into N-hydroxylamines[1]. These active metabolites are strong oxidizing agents that convert the ferrous (Fe²⁺) iron in your red blood cells into ferric (Fe³⁺) iron, forming methemoglobin [2]. Because methemoglobin cannot bind or transport oxygen, exposure leads to functional anemia, severe tissue hypoxia, and clinical cyanosis[1].

Methemoglobinemia A 2-((2-Amino-4-bromophenyl) (ethyl)amino)ethanol B Hepatic CYP450 N-hydroxylation A->B Absorption C Phenylhydroxylamine Metabolite (Oxidant) B->C Metabolism E Methemoglobin (Fe3+) Impaired State C->E Oxidizes Iron D Hemoglobin (Fe2+) Normal State D->E Fe2+ to Fe3+ F Tissue Hypoxia & Cyanosis E->F Oxygen Starvation

Caption: Mechanism of aniline-induced methemoglobinemia and resulting tissue hypoxia.

Quantitative Waste Parameters & Segregation Logic

Because this molecule contains a bromine atom, it is legally and chemically classified as a Halogenated Organic Waste [3].

Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) is a critical operational failure. Low-temperature combustion of brominated aromatics generates brominated dibenzo-p-dioxins and dibenzofurans—highly regulated environmental toxins[4]. Therefore, this waste must be segregated to ensure it is routed to specialized rotary kiln incinerators capable of extreme temperatures and equipped with caustic scrubbers.

Operational ParameterSpecification / ThresholdMechanistic Causality / Rationale
Waste Stream Classification Halogenated Organic WasteCovalent bromine atom requires specialized thermal destruction protocols[3].
Incineration Temperature > 1000°C (Secondary Chamber)High thermal thresholds prevent the synthesis of brominated dioxins/furans[4].
Exhaust Scrubbing Caustic Scrubbing (NaOH/Ca(OH)₂)Neutralizes corrosive hydrobromic acid (HBr) gas generated during combustion[4].
Methemoglobinemia Threshold >15% MetHb (Clinical Cyanosis)N-hydroxylation of the aniline core oxidizes hemoglobin (Fe²⁺ → Fe³⁺)[2].
Container Capacity Limit Maximum 75% FullPrevents overpressurization and allows safe thermal expansion during storage[5].

Self-Validating Disposal Methodologies

A robust safety protocol is a "self-validating system"—meaning each step inherently verifies the success and safety of the previous step. Do not merely follow these steps; verify the causality at each stage.

Phase 1: Pre-Task Validation & PPE Architecture
  • Causality: Aniline derivatives are highly lipophilic and rapidly absorb through the skin, bypassing first-pass metabolism and directly entering the bloodstream[1].

  • Action: Don double-layered nitrile gloves (or butyl rubber for bulk liquid handling), a chemically resistant lab coat, and splash-proof safety goggles.

  • Validation: Perform a tactile "inflation test" on gloves before donning to detect micro-tears. If handling bulk liquids, validate chemical resistance by ensuring the glove material is specifically rated for halogenated amines.

Phase 2: Fume Hood Transfer & Vapor Control
  • Causality: The compound's vapor can accumulate in the breathing zone, leading to chronic low-dose inhalation exposure and delayed hemolytic anemia[1].

  • Action: Conduct all transfers inside a certified, actively exhausting chemical fume hood. Keep the waste container closed at all times except when actively adding waste[5].

  • Validation: Verify the fume hood's face velocity monitor reads between 80-120 fpm before opening the primary chemical container.

Phase 3: Halogenated Segregation & Logging
  • Causality: Mixing halogenated waste with non-halogenated solvents can trigger exothermic reactions and violates EPA incineration mandates[3].

  • Action: Transfer the waste into a dedicated, chemically compatible container (e.g., HDPE) explicitly designated for "Halogenated Organic Waste."

  • Validation: Immediately update the hazardous waste tag with the precise chemical name—do not use abbreviations or chemical formulas[5]. Cross-reference the tag to ensure the "Toxic" and "Halogenated" hazard boxes are checked.

Phase 4: SAA Storage & EHS Routing
  • Causality: Prolonged storage of halogenated amines can lead to container degradation or pressure buildup.

  • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment[6].

  • Validation: Submit a waste collection request to Environmental Health and Safety (EHS) when the container reaches 75% capacity[6]. Visually confirm the secondary containment is free of liquid prior to EHS pickup.

WasteDisposal Start Generate Brominated Aniline Waste FumeHood Transfer in Fume Hood (Prevent Inhalation) Start->FumeHood Segregate Segregate into: Halogenated Organic Waste FumeHood->Segregate Label Label: Toxic, Halogenated, No Abbreviations Segregate->Label SAA Store in SAA (Secondary Containment) Label->SAA EHS EHS Pickup (<75% Capacity) SAA->EHS Incinerate Rotary Kiln Incineration (>1000°C + Scrubbing) EHS->Incinerate

Caption: Self-validating workflow for the segregation and disposal of halogenated waste.

Emergency Spill & Exposure Protocols

In the event of a spill or exposure, standard chemical hygiene responses must be augmented with specific antidotal awareness.

  • Skin Exposure: Immediately remove contaminated clothing. Because wet clothing holds lipophilic chemicals against the skin, failure to remove garments can result in continuous systemic dosing[5]. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes.

  • Spill Cleanup: Do not use combustible materials (like paper towels) for large spills. Use inert absorbent pads. Place all contaminated spill response materials into a sealed bag, tag it as "Hazardous Waste - Halogenated Solid," and request immediate EHS disposal[6].

  • Medical Intervention: If cyanosis (blue discoloration of lips/nail beds), dizziness, or chocolate-brown colored blood is observed, seek immediate emergency medical attention. Inform responders that the exposure involves an aniline derivative , as the specific antidote for severe methemoglobinemia is intravenous Methylene Blue [2].

Sources

Handling

Advanced Laboratory Safety &amp; PPE Protocol: Handling 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol

As a specialized aromatic amine derivative, 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol (CAS: 1183264-44-9) is a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) featuring brom...

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Author: BenchChem Technical Support Team. Date: March 2026

As a specialized aromatic amine derivative, 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol (CAS: 1183264-44-9) is a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) featuring brominated aromatic cores 1. However, its complex molecular architecture—combining a lipophilic bromophenyl ring with reactive amino and ethanolamine groups—necessitates rigorous, field-proven safety protocols.

This guide provides drug development professionals with a self-validating operational framework, moving beyond basic safety data to explain the causality behind specific Personal Protective Equipment (PPE) choices and handling methodologies.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the biochemical threat. The primary hazard of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is not merely localized irritation, but its potential for systemic toxicity via dermal absorption and inhalation.

Like many aniline derivatives, this compound poses a severe risk of methemoglobinemia 2. When absorbed, the hepatic cytochrome P450 system metabolizes the aniline core into highly reactive N-hydroxylamine metabolites. These metabolites act as potent oxidizers, converting the oxygen-carrying ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering the blood incapable of transporting oxygen and leading to cellular hypoxia 3. Furthermore, the compound is a documented skin sensitizer (GHS Hazard H317) capable of triggering severe allergic contact dermatitis 4.

G A Aniline Derivative (Lipophilic Absorption) B Hepatic CYP450 Metabolism A->B Dermal/Inhalation C N-Hydroxylamine Metabolite B->C Bioactivation E Methemoglobin (Fe3+) Impaired O2 Transport C->E Co-oxidation D Hemoglobin (Fe2+) Normal O2 Transport D->E Fe2+ to Fe3+ F Tissue Hypoxia & Cyanosis E->F O2 Starvation

Caption: Mechanism of aniline-derivative induced methemoglobinemia via N-hydroxylamine metabolites.

Quantitative Hazard & Exposure Matrix

To establish a baseline for our operational protocols, we must quantify the chemical's hazard profile.

Hazard CategoryGHS CodeClinical ManifestationTarget Organ / System
Acute Toxicity (Oral/Dermal) H302 / H312Nausea, dizziness, cyanosisSystemic / Blood (Methemoglobinemia)
Skin Sensitization H317Allergic contact dermatitis, erythemaIntegumentary System
Eye Irritation H319Severe ocular tissue damageOcular Mucosa
Respiratory Irritation H335Dyspnea, mucosal inflammationRespiratory Tract

Personal Protective Equipment (PPE) Architecture

Because the ethyl and bromophenyl groups increase the molecule's lipophilicity, standard laboratory PPE is insufficient. The compound can rapidly permeate thin latex or standard nitrile, making specialized barrier materials mandatory.

  • Dermal Protection (Double-Gloving System):

    • Inner Glove: 4-mil Nitrile (provides tactile dexterity and basic splash protection).

    • Outer Glove: 6-mil Butyl Rubber or heavy-duty Neoprene.

    • Causality: Lipophilic amines degrade standard nitrile over prolonged exposure. Butyl rubber provides a superior, validated chemical barrier against aromatic amines.

  • Ocular Protection:

    • Tight-fitting, indirectly vented chemical splash goggles.

    • Causality: Standard safety glasses lack orbital seals. If the compound is in powder form, micro-particulates can bypass standard glasses, reacting with the aqueous environment of the eye to cause severe irritation (H319).

  • Respiratory Protection:

    • All handling must occur inside a certified Class II fume hood. If engineering controls fail or bulk transfer is required outside a hood, a NIOSH-approved half-face respirator equipped with P100 particulate filters and Organic Vapor (OV) cartridges is required.

  • Body Protection:

    • Flame-Resistant (FR) laboratory coat with knit cuffs (to prevent wrist exposure).

    • Disposable Tyvek® apron during the weighing and transfer of raw materials to prevent contamination of reusable garments.

Operational Protocol: Safe Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.

Step-by-Step Methodology

Step 1: Environmental Validation

  • Action: Turn on the fume hood and clear the workspace of incompatible chemicals (strong oxidizers, acids).

  • Validation: Use an anemometer or the hood's digital readout to verify a face velocity of ≥ 0.5 m/s (100 fpm) . Do not uncap the chemical if the alarm is sounding.

Step 2: PPE Donning & Integrity Check

  • Action: Don the FR lab coat, Tyvek apron, splash goggles, and the double-glove system.

  • Validation: Perform a visual and inflation check on the outer butyl gloves to ensure zero micro-punctures before handling the reagent bottle.

Step 3: Dispensing & Weighing

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded stainless-steel spatula to transfer the 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol.

  • Validation: Ensure the balance doors are closed during measurement to prevent draft-induced aerosolization of the powder.

Step 4: Reaction Assembly

  • Action: Transfer the compound into the reaction vessel. Because aromatic amines can oxidize over time, flush the reaction vessel with an inert gas (Nitrogen or Argon) before sealing.

  • Validation: Verify the integrity of the Schlenk line or septum seal via a positive pressure bubble check.

Workflow Step1 1. Environmental Validation Verify Hood Flow ≥ 0.5 m/s Step2 2. PPE Donning Butyl over Nitrile Gloves, Goggles Step1->Step2 Flow Verified Step3 3. Dispensing Anti-static tools, minimize aerosol Step2->Step3 Integrity Checked Step4 4. Reaction Assembly Inert N2/Ar atmosphere purge Step3->Step4 Mass Confirmed Step5 5. Decontamination Acidic wipe-down of surfaces Step4->Step5 Vessel Sealed

Caption: Self-validating step-by-step operational workflow for handling brominated aniline derivatives.

Emergency Response & Waste Disposal Plan

Spill Decontamination Protocol

In the event of a localized spill inside the fume hood:

  • Isolate: Lower the fume hood sash immediately to contain any aerosolized particulates.

  • Neutralize: Do not use water directly, as the compound has limited aqueous solubility. Instead, spray the spill with a mild acidic solution (e.g., 5% acetic acid or 0.1M HCl). Causality: The acid protonates the amine group, converting the lipophilic free base into a highly water-soluble, non-volatile ammonium salt.

  • Absorb: Cover the neutralized liquid with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).

  • Extract: Scoop the absorbed material using a plastic (non-sparking) dustpan and place it into a sealable High-Density Polyethylene (HDPE) waste container.

Disposal Plan
  • Segregation: Never mix aniline derivative waste with strong oxidizing agents (e.g., nitric acid, peroxides) due to the risk of exothermic oxidation and rapid gas evolution.

  • Labeling: Clearly label the HDPE container as "Toxic Organic Waste - Halogenated Aromatic Amine".

  • Manifesting: Dispose of strictly through a licensed hazardous waste contractor in accordance with local environmental regulations (e.g., EPA RCRA standards for toxic organic compounds).

References

  • Harrison, J. H. (1987). Contribution of aniline metabolites to aniline-induced methemoglobinemia. SciSpace. Retrieved from [Link]

  • ResearchGate. (2025). A Review of Pathophysiology, Clinical Manifestations, And Therapeutic Management of Methemoglobinemia. Journal of Pharma Insights and Research. Retrieved from [Link]

Sources

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